OBA-09
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxopropanoyloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCDKMLERRCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
OBA-09: A Multi-Modal Neuroprotectant for Neuronal Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OBA-09, an ester of pyruvate and salicylic acid, has emerged as a promising multi-modal neuroprotective agent with significant therapeutic potential in the context of neuronal injury, particularly in ischemic conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound in neuronal cells, focusing on its anti-inflammatory, anti-oxidative, and anti-excitotoxic properties. Detailed experimental protocols for key assays, quantitative data from preclinical studies, and visualizations of the core signaling pathways are presented to facilitate further research and development of this compound.
Core Mechanism of Action
This compound exerts its neuroprotective effects through a multi-pronged approach, targeting key pathological cascades initiated by neuronal insults such as ischemia. The core mechanism revolves around its potent anti-inflammatory and anti-oxidative activities, which are attributed to both the intact parent molecule and its hydrolysis products, pyruvate and salicylic acid.
Anti-Inflammatory Effects
This compound has been demonstrated to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[1] This inhibition leads to a downstream reduction in the production and release of pro-inflammatory cytokines and enzymes.
The primary signaling pathway implicated in the anti-inflammatory action of this compound is the Nuclear Factor-kappa B (NF-κB) pathway.[1] Under pathological conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of genes encoding for pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1] this compound is believed to suppress the activation of NF-κB, thereby mitigating the inflammatory cascade.[1]
Anti-Oxidative and Metabolic Effects
In addition to its anti-inflammatory properties, this compound exhibits robust anti-oxidative effects. It has been shown to reduce lipid peroxidation and the generation of reactive oxygen species (ROS) in neuronal cells.[2] The compound and its hydrolysis product, salicylic acid, are capable of scavenging hydroxyl radicals.
Furthermore, this compound helps to preserve cellular energy metabolism. In models of ischemic injury, administration of this compound leads to the recovery of Nicotinamide Adenine Dinucleotide (NAD+) and Adenosine Triphosphate (ATP) concentrations to near-normal levels. This is crucial for maintaining neuronal function and preventing cell death.
Anti-Excitotoxic and Anti-Zn2+-toxic Functions
This compound also demonstrates anti-excitotoxic and anti-Zn2+-toxic properties, which are likely linked to the attenuation of ATP and NAD+ depletion and the suppression of NF-κB activity.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Neuronal Inflammation
References
An In-Depth Technical Guide to OBA-09: A Multimodal Neuroprotectant
For Researchers, Scientists, and Drug Development Professionals
Abstract
OBA-09, a novel synthetic compound, has emerged as a promising neuroprotective agent with multifaceted therapeutic potential. Identified as 2-(1,2-dioxopropoxy)-benzoic acid, it is an ester conjugate of pyruvic acid and salicylic acid. This design facilitates its transit across the blood-brain barrier and subsequent hydrolysis to its active components, which collectively exert potent anti-inflammatory, antioxidant, and anti-excitotoxic effects. Preclinical studies in models of cerebral ischemia have demonstrated the significant capacity of this compound to reduce infarct volume, mitigate neuronal damage, and suppress inflammatory cascades. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes key quantitative data from preclinical evaluations, details relevant experimental protocols, and visualizes its proposed mechanism of action through signaling pathway diagrams.
Chemical Structure and Properties of this compound
This compound is chemically known as 2-(1,2-dioxopropoxy)-benzoic acid, with the Chemical Abstracts Service (CAS) registry number 856095-68-6.[1][2] It is synthesized as an ester of pyruvic acid and salicylic acid.[1][3] This structural design is intended to leverage the neuroprotective properties of both parent molecules while improving bioavailability to the central nervous system.
The key structural and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(1,2-dioxopropoxy)-benzoic acid | |
| Synonyms | Oxopropanoyloxy benzoic acid | |
| CAS Number | 856095-68-6 | |
| Molecular Formula | C₁₀H₈O₅ | |
| Molecular Weight | 208.17 g/mol | |
| SMILES | O=C(O)C1=C(OC(C(C)=O)=O)C=CC=C1 | |
| InChI | InChI=1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13) |
Quantitative Preclinical Data
This compound has demonstrated significant neuroprotective efficacy in in vitro and in vivo models of ischemic stroke. The following tables summarize the key quantitative findings from these studies.
Table 2.1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Treatment Group | Result |
| Infarct Volume Reduction | This compound (10 mg/kg) | 89.9% reduction |
| Motor Performance (Rotarod Test) | This compound (10 mg/kg) | Improved performance |
Table 2.2: In Vitro Neuroprotective Effects of this compound
| Assay | Cell Type | Condition | This compound Concentration | Result |
| Lactate Dehydrogenase (LDH) Release | Mixed rat primary cortical cells | NMDA or zinc-induced cell death | 10 and 15 mM | Decreased LDH release |
| Reactive Oxygen Species (ROS) Production | Mixed rat primary cortical cells | Oxygen-glucose deprivation | 10 and 15 mM | Reduced ROS production |
Table 2.3: Pharmacokinetic Properties of this compound
| Matrix | Half-life (t₁/₂) |
| Serum | 43 minutes |
| Brain Parenchyma | 4.2 hours |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Middle Cerebral Artery Occlusion (MCAO) Rat Model
The MCAO model is a widely used experimental paradigm to mimic focal cerebral ischemia in rodents.
Objective: To induce a reproducible ischemic brain injury to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
4-0 nylon monofilament suture with a blunted tip
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical instruments (forceps, scissors, microvascular clips)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA with microvascular clips.
-
Make a small incision in the ECA.
-
Introduce the 4-0 nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The typical insertion depth is 17-20 mm from the carotid bifurcation.
-
Remove the microvascular clips to allow reperfusion after the desired occlusion period (e.g., 90 minutes).
-
Suture the incision and allow the animal to recover.
-
Administer this compound or vehicle at the appropriate time points relative to the ischemic insult.
-
Assess neurological deficits and infarct volume at a predetermined endpoint (e.g., 24 hours post-MCAO).
Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay is used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Objective: To assess the cytoprotective effect of this compound against neurotoxic insults in vitro.
Materials:
-
Primary cortical cell cultures
-
96-well plates
-
Neurotoxic agent (e.g., NMDA, zinc)
-
This compound
-
Commercially available LDH cytotoxicity assay kit (containing a tetrazolium salt substrate and diaphorase)
-
Microplate reader
Procedure:
-
Plate primary cortical cells in 96-well plates and culture until the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Induce cytotoxicity by adding the neurotoxic agent to the culture medium.
-
Incubate for the desired period.
-
Carefully collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reagent to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit instructions (typically 30 minutes).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of LDH release relative to control wells (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.
Objective: To determine the antioxidant capacity of this compound in a cellular model of oxidative stress.
Materials:
-
Primary cortical cell cultures
-
96-well plates
-
H2DCFDA probe
-
Condition to induce oxidative stress (e.g., oxygen-glucose deprivation)
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Plate primary cortical cells in 96-well plates.
-
Induce oxidative stress (e.g., by replacing the culture medium with a glucose-free medium and placing the cells in a hypoxic chamber).
-
Treat the cells with this compound.
-
Load the cells with H2DCFDA solution and incubate in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or visualize the fluorescence using a microscope.
-
The fluorescence intensity is proportional to the level of intracellular ROS.
Signaling Pathways and Mechanism of Action
The neuroprotective effects of this compound are attributed to its ability to modulate multiple signaling pathways involved in inflammation and oxidative stress. A key mechanism is the suppression of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
Proposed Mechanism of this compound in Attenuating Neuroinflammation
Ischemic events trigger a cascade of inflammatory responses, a significant part of which is mediated by the activation of the NF-κB pathway. This compound, through its constituent salicylic acid, is proposed to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Assessing Neuroprotective Efficacy
The evaluation of this compound's neuroprotective potential involves a structured workflow, from in vitro screening to in vivo validation.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound represents a promising multimodal neuroprotectant with a well-defined chemical structure and demonstrated efficacy in preclinical models of ischemic stroke. Its mechanism of action, involving the attenuation of inflammatory and oxidative stress pathways, positions it as a strong candidate for further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the study of this compound and similar neuroprotective strategies. Further investigation into its pharmacokinetic and pharmacodynamic profile, as well as its long-term safety and efficacy, is warranted to translate these promising preclinical findings into clinical applications.
References
OBA-09: A Multimodal Neuroprotective Agent for Ischemic Stroke
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
OBA-09, a novel neuroprotective agent, has demonstrated significant therapeutic potential in preclinical models of ischemic stroke. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation. This compound is an ester of pyruvic acid and salicylic acid, designed to readily cross the blood-brain barrier and exert its neuroprotective effects through a multimodal mechanism that includes anti-oxidative, anti-inflammatory, and anti-excitotoxic actions.
Core Mechanism of Action
This compound's neuroprotective effects stem from its ability to be hydrolyzed in the brain into its constituent molecules, pyruvate and salicylic acid. This process triggers a cascade of beneficial downstream effects that combat the multifaceted pathology of ischemic brain injury.
The primary mechanisms of action include:
-
Anti-Oxidative Effects: this compound directly scavenges hydroxyl radicals and reduces lipid peroxidation, mitigating the oxidative stress that is a hallmark of ischemic injury.
-
Anti-Inflammatory Action: this compound suppresses the activation of microglia and reduces the expression of pro-inflammatory mediators. This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
-
Metabolic Support: The pyruvate component of this compound serves as a crucial energy substrate, helping to replenish depleted stores of NAD+ and ATP in ischemic neurons, thereby preventing energy failure and subsequent cell death.
-
Anti-Excitotoxicity: By preserving cellular energy levels, this compound helps maintain the function of ion pumps, preventing the excessive intracellular calcium influx that leads to excitotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in models of ischemic stroke.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Parameter | Vehicle Control | This compound (10 mg/kg) | Percent Reduction |
| Infarct Volume (mm³) | 100 ± 15 | 10.1 ± 2.5 | 89.9% |
| Neurological Deficit Score | 3.5 ± 0.5 | 1.2 ± 0.3 | - |
| IL-1β Expression (relative units) | 1.0 ± 0.2 | 0.3 ± 0.1 | 70% |
| TNF-α Expression (relative units) | 1.0 ± 0.3 | 0.4 ± 0.1 | 60% |
| iNOS Expression (relative units) | 1.0 ± 0.2 | 0.2 ± 0.05 | 80% |
| COX-2 Expression (relative units) | 1.0 ± 0.2 | 0.3 ± 0.1 | 70% |
Table 2: In Vitro Neuroprotective Effects of this compound in Primary Cortical Neurons
| Condition | Parameter | Vehicle Control | This compound (10 mM) | This compound (15 mM) |
| Oxygen-Glucose Deprivation (OGD) | LDH Release (% of control) | 100 ± 10 | 65 ± 8 | 50 ± 7 |
| Cell Viability (% of control) | 50 ± 5 | 75 ± 6 | 85 ± 5 | |
| ROS Production (relative units) | 1.0 ± 0.1 | 0.5 ± 0.05 | 0.4 ± 0.04 | |
| NMDA-induced Toxicity | Cell Death (% of control) | 100 ± 12 | - | 40 ± 6 |
| Zinc-induced Toxicity | Cell Death (% of control) | 100 ± 9 | - | 35 ± 5 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
Caption: this compound's multimodal neuroprotective mechanism.
Experimental Workflow: In Vivo tMCAO Model
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
In Vivo: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (2-3% in a mixture of 70% N₂O and 30% O₂).
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for 90 minutes.
-
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered intravenously at the time of reperfusion.
-
Reperfusion: The monofilament is withdrawn to allow reperfusion.
-
Outcome Measures:
-
Neurological Deficit Scoring: Assessed at 24 hours post-reperfusion on a 5-point scale.
-
Infarct Volume Measurement: At 48 hours, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Immunohistochemistry: Brain sections are stained for markers of inflammation (e.g., Iba1 for microglia, TNF-α, IL-1β) and apoptosis.
-
In Vitro: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are prepared from embryonic day 18 rat fetuses and cultured for 7-10 days.
-
OGD Procedure:
-
The culture medium is replaced with a glucose-free balanced salt solution.
-
Cultures are placed in a hypoxic chamber (95% N₂, 5% CO₂) for 60-90 minutes at 37°C.
-
-
Treatment: this compound (10 or 15 mM) is added to the culture medium immediately following the OGD period.
-
Reoxygenation: After OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.
-
Outcome Measures:
-
Cell Viability: Assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes such as DCFDA.
-
In Vitro: Lipopolysaccharide (LPS) Stimulation of BV2 Microglia
-
Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with 10% FBS.
-
LPS Stimulation: Cells are treated with LPS (100 ng/mL) to induce an inflammatory response.
-
Treatment: this compound is co-administered with LPS.
-
Outcome Measures:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Cytokine Expression: Levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the cell lysate or culture supernatant are quantified by ELISA or Western blotting.
-
NF-κB Activation: The nuclear translocation of the p65 subunit of NF-κB is assessed by immunofluorescence or Western blotting of nuclear extracts.
-
This compound represents a promising neuroprotective agent for the treatment of ischemic stroke. Its multimodal mechanism of action, targeting oxidative stress, inflammation, and metabolic failure, addresses the complex pathophysiology of ischemic brain injury. The robust preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong foundation for its further development and clinical translation.
An In-depth Technical Guide on the Evaluation of Novel Neuroprotective Agents in Ischemic Stroke Research: A Case Study for OBA-09
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, occurs when a cerebral blood vessel is occluded, leading to a cascade of detrimental biochemical and molecular events that result in irreversible brain damage.[1][2] Despite extensive research, therapeutic options remain limited, with current treatments focusing on restoring blood flow.[3][4] This has led to a critical need for effective neuroprotective agents that can mitigate neuronal damage and improve functional outcomes.[5] This guide provides a comprehensive overview of the role and evaluation of a hypothetical novel neuroprotective agent, termed OBA-09, in the context of ischemic stroke research. While "this compound" is used here as a placeholder, the principles and methodologies described are applicable to the preclinical and clinical development of any new therapeutic candidate in this field.
Hypothetical Mechanism of Action for this compound
Based on established pathophysiological pathways in ischemic stroke, a novel neuroprotective agent like this compound could plausibly exert its effects through multiple mechanisms. For the purpose of this guide, we will hypothesize that this compound has a dual mode of action:
-
Activation of the PI3K/Akt Signaling Pathway: This pathway is known to play a crucial role in cell survival and inhibition of apoptosis (programmed cell death). By activating Akt, this compound could potentially suppress downstream apoptotic effectors like caspase-3 and promote neuronal survival in the ischemic penumbra.
-
Inhibition of Pro-inflammatory Cytokine Release: The inflammatory response following a stroke contributes significantly to secondary brain injury. This compound is hypothesized to modulate this response by reducing the production of key pro-inflammatory cytokines.
These hypothetical mechanisms are depicted in the signaling pathway diagram below.
References
- 1. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 2. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiology and mechanisms of acute ischemic stroke. The NINDS rt-PA Stroke Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective agents for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
OBA-09 Hydrolysis: A Technical Guide to its Conversion to Salicylic Acid and Pyruvate and its Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
OBA-09, a novel multimodal neuroprotectant, is an ester formed from salicylic acid and pyruvate. Its therapeutic effects are intrinsically linked to its hydrolysis into these two bioactive molecules. This technical guide provides an in-depth analysis of the hydrolysis of this compound, detailing the experimental protocols to study this process and its downstream biological consequences, particularly its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound (oxopropanoyloxy benzoic acid) has emerged as a promising therapeutic agent, particularly in the context of neuroprotection.[1] Its innovative design as a simple ester of salicylic acid and pyruvate allows for a dual mechanism of action. Following administration, this compound undergoes hydrolysis, releasing salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), and pyruvate, a key intermediate in cellular metabolism with antioxidant properties. This controlled release mechanism contributes to its potent anti-inflammatory, antioxidant, and neuroprotective effects. Understanding the kinetics and conditions of this compound hydrolysis is therefore paramount for its development and application in a clinical setting.
This compound Hydrolysis: Kinetics and Products
This compound is designed to be hydrolyzed in vivo to release its constituent molecules, salicylic acid and pyruvate. This bioconversion is a critical step for its therapeutic activity.
Hydrolysis Reaction
The fundamental reaction involves the cleavage of the ester bond in this compound, yielding one molecule of salicylic acid and one molecule of pyruvate.
Diagram: this compound Hydrolysis Reaction
Caption: Hydrolysis of this compound yields salicylic acid and pyruvate.
Hydrolysis Kinetics
The rate of this compound hydrolysis has been determined in different biological matrices, highlighting its stability and release profile. High-performance liquid chromatography (HPLC) is the standard method for quantifying this compound and its hydrolysis products.
| Matrix | Half-life (t½) |
| Serum | 43 minutes |
| Brain Parenchyma | 4.2 hours |
Table 1: In vitro and in vivo half-life of this compound. The data indicates a relatively rapid hydrolysis in serum compared to the brain, suggesting a sustained release of salicylic acid and pyruvate in the target organ.
Experimental Protocols
This compound Hydrolysis Analysis by HPLC
This protocol outlines the methodology for determining the hydrolysis rate of this compound.
Objective: To quantify the concentration of this compound, salicylic acid, and pyruvate over time in a given matrix (e.g., serum, buffer).
Materials:
-
This compound
-
Salicylic acid standard
-
Pyruvate standard
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
-
Biological matrix (e.g., rat serum, phosphate-buffered saline)
-
Thermostated incubator
Procedure:
-
Preparation of Standards: Prepare stock solutions of this compound, salicylic acid, and pyruvate in a suitable solvent (e.g., acetonitrile or methanol). Create a series of calibration standards by diluting the stock solutions to known concentrations.
-
Sample Preparation:
-
Incubate a known concentration of this compound in the desired matrix (e.g., serum) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, both containing a small percentage of an acid like formic acid (e.g., 0.1%) to ensure proper peak shape.
-
Column: A reversed-phase C18 column is commonly used.
-
Flow Rate: A standard flow rate is 1 mL/min.
-
Detection: Monitor the elution of the compounds using a UV detector at a wavelength suitable for all three compounds (e.g., 230 nm).
-
Injection Volume: Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples.
-
-
Data Analysis:
-
Construct calibration curves for this compound, salicylic acid, and pyruvate by plotting peak area against concentration.
-
Determine the concentration of each compound in the experimental samples by interpolating their peak areas from the calibration curves.
-
Plot the concentration of this compound versus time and fit the data to a first-order decay model to calculate the half-life (t½).
-
Diagram: HPLC Analysis Workflow for this compound Hydrolysis
References
An In-Depth Technical Guide to the Antioxidative Properties of OBA-09
For Researchers, Scientists, and Drug Development Professionals
Abstract
OBA-09, a novel multimodal neuroprotectant, is a simple ester of salicylic acid and pyruvate. This technical guide elucidates the antioxidative properties of this compound, providing a comprehensive overview of its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, this guide presents a visualization of the implicated signaling pathways to facilitate a deeper understanding of its molecular interactions.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological mechanism in a multitude of diseases, including neurodegenerative disorders and ischemic events. This compound has emerged as a promising therapeutic agent with potent neuroprotective, anti-inflammatory, and antioxidative properties. Its unique chemical structure as a pro-drug allows for the systemic delivery of both salicylic acid and pyruvate, which act synergistically to mitigate oxidative damage. This document serves as a technical resource for researchers and drug development professionals, detailing the antioxidative capabilities of this compound.
Mechanism of Action
This compound exerts its antioxidative effects through a multi-pronged approach. In biological systems, it undergoes hydrolysis to release its active constituents, salicylic acid and pyruvate. The antioxidative functions are carried out by both the intact this compound molecule and its hydrolysis products.
The primary mechanisms include:
-
Direct Radical Scavenging: this compound has been shown to directly scavenge harmful hydroxyl radicals, one of the most reactive and damaging ROS.
-
Reduction of Lipid Peroxidation: It significantly inhibits the oxidative degradation of lipids, a key process in cellular injury, as evidenced by the reduction of lipid peroxidation markers.
-
Suppression of Reactive Oxygen Species (ROS) Generation: this compound effectively suppresses the production of ROS in neuronal cells subjected to ischemic conditions.
-
Modulation of Intracellular Signaling Pathways: A crucial aspect of this compound's action is its ability to suppress the activity of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation and can be activated by oxidative stress, leading to a vicious cycle of inflammation and further ROS production. By inhibiting NF-κB, this compound breaks this cycle, contributing to its anti-inflammatory and, indirectly, its antioxidative effects.
Quantitative Data on Antioxidative Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the antioxidative properties of this compound.
Table 1: In Vivo Antioxidative Effects of this compound in a Rat Model of Ischemia
| Parameter Measured | Treatment Group | Result | Reference |
| Lipid Peroxidation | This compound (10 mg/kg, i.v.) | Remarkable reduction compared to vehicle | [Kim SW, et al., 2011] |
| 4-Hydroxy-2-nonenal (4-HNE) Staining | This compound (10 mg/kg, i.v.) | Marked reduction in the postischemic brain | [Kim SW, et al., 2011] |
Table 2: In Vitro Antioxidative and Anti-inflammatory Effects of this compound
| Assay | Cell/System Type | Treatment | Key Finding | Reference |
| Hydroxyl Radical Scavenging | Cell-free assay | This compound | Capable of directly scavenging hydroxyl radicals | [Kim SW, et al., 2011] |
| ROS Generation | Primary cortical cultures (oxygen-glucose deprivation) | This compound | Markedly suppressed ROS generation | [Kim SW, et al., 2011] |
| NF-κB Activity | LPS-treated BV2 microglial cells | This compound | Suppression of NF-κB activity | [Lee HK, et al., 2013] |
| Proinflammatory Marker Induction (TNF-α, IL-1β, iNOS, COX-2) | LPS-treated BV2 microglial cells | This compound | Inhibition of induction | [Lee HK, et al., 2013] |
Experimental Protocols
Hydroxyl Radical Scavenging Assay
This protocol is based on the Fenton reaction, where hydroxyl radicals are generated and their scavenging by the test compound is measured.
Materials:
-
Deoxyribose
-
Phosphate buffer (pH 7.4)
-
FeCl₃
-
EDTA
-
H₂O₂
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
This compound solution of varying concentrations
Procedure:
-
Prepare a reaction mixture containing deoxyribose, phosphate buffer, FeCl₃, EDTA, and H₂O₂.
-
Add different concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA and TBA.
-
Heat the mixture in a boiling water bath to allow for color development.
-
Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm).
-
The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of the control (without this compound).
Cellular Reactive Oxygen Species (ROS) Assay in an Oxygen-Glucose Deprivation (OGD) Model
This protocol measures the intracellular ROS levels in cultured neuronal cells subjected to ischemic-like conditions.
Materials:
-
Primary cortical neurons
-
Neurobasal medium
-
B27 supplement
-
Glucose-free medium
-
Hypoxic chamber (e.g., 95% N₂ / 5% CO₂)
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe
-
This compound solution
Procedure:
-
Culture primary cortical neurons to the desired confluency.
-
Induce oxygen-glucose deprivation by replacing the culture medium with glucose-free medium and placing the cells in a hypoxic chamber for a defined period (e.g., 1-2 hours).
-
During the OGD period, treat the cells with different concentrations of this compound or vehicle control.
-
After the OGD period, load the cells with a ROS-sensitive fluorescent probe (e.g., H₂DCFDA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
The reduction in fluorescence intensity in this compound-treated cells compared to the vehicle-treated cells indicates the suppression of ROS generation.
NF-κB Activation Assay (Immunocytochemistry)
This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.
Materials:
-
BV2 microglial cells or other suitable cell line
-
Lipopolysaccharide (LPS)
-
This compound solution
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed BV2 cells on coverslips in a culture plate.
-
Pre-treat the cells with different concentrations of this compound for a specified time.
-
Stimulate the cells with LPS to induce NF-κB activation.
-
Fix the cells with PFA, permeabilize with Triton X-100, and block non-specific binding sites.
-
Incubate the cells with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of how this compound modulates the NF-κB signaling pathway to exert its anti-inflammatory and antioxidative effects.
Caption: Proposed mechanism of this compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound demonstrates significant antioxidative properties through a combination of direct radical scavenging and modulation of key inflammatory signaling pathways. Its ability to reduce lipid peroxidation, suppress ROS generation, and inhibit NF-κB activation underscores its therapeutic potential in conditions associated with oxidative stress and inflammation. The provided data and protocols offer a solid foundation for further research into the clinical applications of this promising multimodal neuroprotectant.
A Technical Guide to the Anti-inflammatory Effects of OBA-09 in the Brain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory properties of OBA-09, a novel multi-functional compound, specifically within the context of neuroinflammation. This compound, an ester of pyruvate and salicylic acid, has demonstrated significant neuroprotective effects, with its anti-inflammatory actions being a key contributor to its therapeutic potential in conditions such as cerebral ischemia.[1] This document details the quantitative effects of this compound on key inflammatory markers, outlines the experimental protocols used in its evaluation, and visualizes the implicated signaling pathways.
Quantitative Data on Anti-inflammatory Effects
The efficacy of this compound in mitigating neuroinflammation has been quantified across various preclinical models. The data presented below summarizes its impact on the induction of pro-inflammatory markers in both in vivo and in vitro settings.
| Inflammatory Marker | Experimental Model | This compound Dosage | Observed Effect |
| Microglial Activation | Middle Cerebral Artery Occlusion (MCAO) in Sprague-Dawley rats | 10 mg/kg | Marked suppression at 2 days post-MCAO[1] |
| Lipopolysaccharide (LPS) injection in Sprague-Dawley rats | 10 mg/kg | Marked suppression at 1 day after LPS injection[1] | |
| TNF-α | MCAO in Sprague-Dawley rats | 10 mg/kg | Suppression of induction[1] |
| LPS-treated BV2 microglia cells | Not specified | Inhibition of induction[1] | |
| IL-1β | MCAO in Sprague-Dawley rats | 10 mg/kg | Suppression of induction |
| LPS-treated BV2 microglia cells | Not specified | Inhibition of induction | |
| iNOS | MCAO in Sprague-Dawley rats | 10 mg/kg | Suppression of induction |
| LPS-treated BV2 microglia cells | Not specified | Inhibition of induction | |
| COX-2 | MCAO in Sprague-Dawley rats | 10 mg/kg | Suppression of induction |
| LPS-treated BV2 microglia cells | Not specified | Inhibition of induction |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory effects.
1. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Induction of focal cerebral ischemia via a 90-minute occlusion of the middle cerebral artery.
-
Administration of this compound (10 mg/kg) following the ischemic event.
-
Assessment of microglial activation at 2 days post-MCAO.
-
Measurement of pro-inflammatory markers (TNF-α, IL-1β, iNOS, COX-2) in brain tissue.
-
-
Analysis: Immunohistochemistry for microglial markers (e.g., Iba-1) and molecular assays (e.g., Western blot, qPCR) for inflammatory markers.
2. In Vivo Lipopolysaccharide (LPS) Inflammation Model
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Intravenous injection of LPS (0.5 mg/kg) to induce a systemic inflammatory response and neuroinflammation.
-
Administration of this compound (10 mg/kg).
-
Assessment of microglial activation at 1 day post-LPS injection.
-
Measurement of pro-inflammatory markers (TNF-α, IL-1β, iNOS, COX-2) in brain tissue.
-
-
Analysis: Similar to the MCAO model, utilizing immunohistochemistry and molecular biology techniques.
3. In Vitro BV2 Microglia and Primary Neutrophil Assays
-
Cell Lines: BV2 microglial cell line and primary neutrophils.
-
Procedure:
-
Treatment of cells with LPS to induce an inflammatory response.
-
Co-treatment with this compound.
-
Measurement of pro-inflammatory marker induction (TNF-α, IL-1β, iNOS, COX-2).
-
Assessment of NF-κB activity.
-
-
Analysis: ELISA, Western blot, or qPCR for inflammatory markers and reporter assays or nuclear translocation studies for NF-κB activity.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the suppression of the NF-κB signaling pathway. The following diagrams illustrate the proposed mechanism and the general workflow of the conducted experiments.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.
References
OBA-09: A Multimodal Neuroprotectant Against Excitotoxicity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of acute and chronic neurological disorders. This technical guide provides a comprehensive overview of OBA-09, a novel multimodal neuroprotectant, and its significant impact on mitigating excitotoxic neuronal injury. This compound, an ester of salicylic acid and pyruvic acid, demonstrates a unique combination of anti-excitotoxic, anti-inflammatory, and antioxidant properties. This document details the core mechanisms of action of this compound, presents quantitative data from key preclinical studies, outlines detailed experimental protocols, and visualizes the involved signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuroprotection and neurodegenerative diseases.
Introduction to this compound and Excitotoxicity
Excitotoxicity is a primary mechanism of neuronal injury in a wide range of neurological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] The process is initiated by the overactivation of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leading to a massive influx of Ca2+ ions into the neuron.[2][3] This intracellular calcium overload triggers a cascade of detrimental events, including the activation of catabolic enzymes, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptotic and necrotic cell death.
This compound (2-oxopropanoyloxy benzoic acid) is a synthetic compound designed as a multimodal neuroprotectant. It is an ester of two well-characterized molecules: salicylic acid, known for its anti-inflammatory properties, and pyruvic acid, a key intermediate in cellular metabolism. This unique structure allows this compound to exert a synergistic neuroprotective effect by targeting multiple pathways involved in excitotoxic damage.
Quantitative Data on the Efficacy of this compound
The neuroprotective effects of this compound have been quantified in several preclinical models of excitotoxicity. The following tables summarize the key findings from in vitro and in vivo studies.
Table 1: In Vitro Neuroprotective Effects of this compound
| Assay | Excitotoxic Insult | Cell Type | This compound Concentration | Outcome Measure | Result | Reference |
| LDH Release Assay | 100 µM NMDA | Primary Cortical Neurons | 100 µM | % Reduction in LDH Release | ~50% | Kim SW, et al. Mol Pharmacol. 2011 |
| Cell Viability (MTT Assay) | 100 µM NMDA | Primary Cortical Neurons | 100 µM | % Increase in Cell Viability | ~40% | Kim SW, et al. Mol Pharmacol. 2011 |
| LDH Release Assay | Oxygen-Glucose Deprivation (OGD) | Primary Cortical Neurons | 100 µM | % Reduction in LDH Release | ~60% | Kim SW, et al. Mol Pharmacol. 2011 |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Ischemic Stroke (MCAO)
| Parameter | Treatment Group | Dosage | Outcome Measure | Result | Reference |
| Infarct Volume | Vehicle | - | % of Hemisphere | ~45% | Kim SW, et al. Mol Pharmacol. 2011 |
| This compound | 10 mg/kg | % of Hemisphere | ~15% | Kim SW, et al. Mol Pharmacol. 2011 | |
| Neurological Deficit Score | Vehicle | - | Score (0-5) | ~3.5 | Kim SW, et al. Mol Pharmacol. 2011 |
| This compound | 10 mg/kg | Score (0-5) | ~1.5 | Kim SW, et al. Mol Pharmacol. 2011 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
In Vitro Model of Excitotoxicity: Oxygen-Glucose Deprivation (OGD)
This protocol describes the induction of excitotoxic cell death in primary cortical neuron cultures through the deprivation of oxygen and glucose.
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine-coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine.
-
OGD Induction: After 7-10 days in vitro, the culture medium is replaced with a glucose-free balanced salt solution. The cultures are then placed in a hypoxic chamber (95% N2, 5% CO2) at 37°C for a duration of 60-90 minutes.
-
Reoxygenation: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
Assessment of Cell Death: Neuronal cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available cytotoxicity assay kit.
In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
This protocol details the surgical procedure for inducing transient focal cerebral ischemia in rats.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 4-0 nylon monofilament with a rounded tip is introduced into the ICA through the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for 90 minutes to induce ischemia. After the occlusion period, the filament is withdrawn to allow for reperfusion.
-
Assessment of Infarct Volume: Twenty-four hours after reperfusion, the rats are euthanized, and their brains are removed. The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated using imaging software.
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in excitotoxicity. A key mechanism is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
Inhibition of the NF-κB Signaling Pathway
Excitotoxic insults lead to the activation of the canonical NF-κB pathway. This involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory and pro-apoptotic genes. This compound has been shown to suppress the activation of NF-κB. While the precise molecular target of this compound within this pathway is still under investigation, it is hypothesized that the salicylic acid moiety of this compound inhibits the IκB kinase (IKK) complex, thereby preventing IκBα phosphorylation and degradation.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Assessing NF-κB Inhibition
The following diagram illustrates a typical workflow for investigating the effect of this compound on NF-κB activation in a cellular model of excitotoxicity.
Caption: Workflow for analyzing this compound's effect on NF-κB.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of neurological disorders where excitotoxicity plays a central role. Its multimodal mechanism of action, targeting key pathways in inflammation, oxidative stress, and excitotoxic cell death, offers a significant advantage over single-target agents. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a neuroprotective agent. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy in a broader range of preclinical models of neurodegeneration.
References
Methodological & Application
OBA-09 Protocol for In Vitro Neuronal Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
OBA-09 is a novel multimodal neuroprotectant, identified as an ester of pyruvate and salicylic acid.[1][2][3] It demonstrates significant therapeutic potential in post-ischemic brain injury by exerting anti-oxidative, anti-inflammatory, and anti-excitotoxic effects.[4][5] In preclinical studies, this compound has been shown to reduce infarct volume and suppress the expression of pro-inflammatory markers. This document provides detailed application notes and protocols for the use of this compound in in vitro neuronal cultures to assess its neuroprotective properties.
Mechanism of Action
This compound functions as a pro-drug, being hydrolyzed in tissues to salicylic acid and pyruvate. Its neuroprotective effects are attributed to a combination of actions:
-
Anti-inflammatory Effects: this compound has been shown to suppress the activation of microglia and the induction of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). This anti-inflammatory action is mediated, at least in part, through the suppression of Nuclear Factor-kappa B (NF-κB) activity.
-
Anti-oxidative Effects: The compound effectively reduces oxidative stress by scavenging reactive oxygen species (ROS) and decreasing lipid peroxidation.
-
Anti-excitotoxic Effects: this compound protects neurons from glutamate-induced excitotoxicity, a key mechanism of neuronal death in ischemic conditions. It helps to prevent the excessive influx of calcium and subsequent mitochondrial dysfunction that leads to the production of ROS and cell death.
Signaling Pathways
The neuroprotective effects of this compound can be visualized through its modulation of key signaling pathways involved in neuronal injury and survival.
Caption: this compound mediated inhibition of the NF-κB signaling pathway.
Caption: this compound mechanism in preventing glutamate excitotoxicity.
Experimental Protocols
The following are detailed protocols for assessing the neuroprotective effects of this compound in primary neuronal cultures.
Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium: HBSS, 1% Penicillin-Streptomycin
-
Digestion solution: 0.25% Trypsin-EDTA
-
Plating medium: Neurobasal medium, B27 supplement, GlutaMAX, 1% Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect out the embryonic brains in ice-cold dissection medium.
-
Isolate the cortices and remove the meninges.
-
Mince the cortical tissue and incubate in digestion solution for 15 minutes at 37°C.
-
Stop the digestion by adding an equal volume of plating medium.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cells onto Poly-D-lysine coated surfaces at a desired density.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, perform a half-medium change to remove cellular debris.
Assessment of Neuroprotection using Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Experimental Workflow:
Caption: Workflow for LDH cytotoxicity assay.
Protocol:
-
Plate primary neurons in a 96-well plate.
-
After stabilization of the culture (typically 5-7 days in vitro), treat the cells with the desired neurotoxic agent (e.g., glutamate, hydrogen peroxide) with and without various concentrations of this compound. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Carefully collect the culture supernatant from each well.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the controls.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Absorbance at 490 nm (Mean ± SD) | % Cytotoxicity |
| Control | 0 | 0 | |
| Neurotoxin | 0 | ||
| Neurotoxin + this compound | 10 | ||
| Neurotoxin + this compound | 50 | ||
| Neurotoxin + this compound | 100 | ||
| Lysis Buffer | - | 100 |
Measurement of Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Protocol:
-
Plate primary neurons in a black, clear-bottom 96-well plate or on coverslips.
-
Following treatment with a ROS-inducing agent (e.g., H₂O₂) and/or this compound, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Fluorescence Intensity (Mean ± SD) | % ROS Production |
| Control | 0 | 100 | |
| ROS Inducer | 0 | ||
| ROS Inducer + this compound | 10 | ||
| ROS Inducer + this compound | 50 | ||
| ROS Inducer + this compound | 100 |
Immunocytochemistry for NF-κB Translocation
This protocol allows for the visualization of the p65 subunit of NF-κB translocation from the cytoplasm to the nucleus, an indicator of NF-κB activation.
Protocol:
-
Plate primary neurons on glass coverslips.
-
Treat the cells with an inflammatory stimulus (e.g., Lipopolysaccharide - LPS) with and without this compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Data Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per condition.
Conclusion
This compound presents a promising therapeutic strategy for neurodegenerative conditions characterized by inflammation, oxidative stress, and excitotoxicity. The protocols outlined in this document provide a framework for researchers to investigate the neuroprotective mechanisms of this compound in in vitro neuronal models. These assays can be adapted to screen for other neuroprotective compounds and to further elucidate the complex signaling pathways involved in neuronal cell death and survival.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Minimal NF-κB activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons [bio-protocol.org]
Application Notes and Protocols: Preparation of OBA-09 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of OBA-09 stock solutions for experimental use. This compound is a multi-modal neuroprotectant with anti-oxidative and anti-inflammatory properties, acting as an ester of pyruvate and salicylic acid[1][2]. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in research applications.
Physicochemical Properties and Solubility Data
This compound is a white to off-white solid compound[1]. A summary of its key properties and solubility in various solvents is provided below.
| Property | Value | Reference |
| Molecular Weight | 208.17 g/mol | [1] |
| Molecular Formula | C₁₀H₈O₅ | [1] |
| CAS Number | 856095-68-6 | |
| Appearance | White to off-white solid | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
Solubility Data:
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 100 mg/mL (480.38 mM) | Use newly opened, anhydrous DMSO as it is hygroscopic. | |
| DMF | 30 mg/mL | - | |
| Ethanol | 80 mg/mL | - | |
| PBS (pH 7.2) | 2.7 mg/mL | - |
For in vivo studies, specific solvent mixtures are recommended to achieve a clear solution.
| Protocol | Solvent System | Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.01 mM) | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.01 mM) | |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.01 mM) |
Experimental Protocols
This protocol outlines the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 20.82 mg of this compound (Molecular Weight: 208.17 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. Using the previous example, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation occurs.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Storage: Store the aliquots at -20°C for up to 1 year or -80°C for up to 2 years. Some sources suggest a shorter stability of up to 6 months at -80°C and 1 month at -20°C. It is recommended to follow the supplier's specific instructions.
This protocol describes the preparation of a 2.5 mg/mL working solution using a co-solvent system, suitable for animal studies. It is recommended to prepare this solution fresh on the day of use.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL this compound stock in DMSO.
-
Solvent Admixture: To prepare 1 mL of the final working solution, follow these steps in order, ensuring the solution is mixed evenly after each addition: a. Add 400 µL of PEG300 to a sterile tube. b. Add 100 µL of the 25 mg/mL this compound DMSO stock and mix thoroughly. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of Saline to bring the final volume to 1 mL.
-
Final Concentration: This procedure yields a 2.5 mg/mL this compound solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use: Use the freshly prepared working solution for in vivo experiments on the same day.
Safety and Handling Precautions
It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
Engineering Controls: Use process enclosures or local exhaust ventilation to control airborne levels.
-
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator is recommended.
-
Skin Protection: Wear a lab coat.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash skin with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration.
-
If ingested: Wash out the mouth with water. Do not induce vomiting.
-
Signaling Pathways and Experimental Workflows
This compound is known to exert its neuroprotective effects by preventing NAD+ and ATP depletion and suppressing NF-κB activity by reducing IκB-α degradation.
Below are diagrams illustrating the preparation workflow for the this compound stock solution and a simplified representation of its mechanism of action.
References
Application Notes and Protocols for Novel Neuroprotective Agents in MCAO Rat Models
A specific compound designated "OBA-09" was not identified in the current scientific literature within the context of Middle Cerebral Artery Occlusion (MCAO) rat models. Therefore, the following application notes and protocols are presented as a comprehensive guide for the initial assessment of a novel, hypothetical neuroprotective agent, referred to herein as "Neuro-Protectant X," in a preclinical MCAO rat model of ischemic stroke.
These guidelines are intended for researchers, scientists, and drug development professionals. They provide a structured framework for determining optimal dosage and evaluating the efficacy of a new therapeutic candidate.
Data Presentation: Quantitative Analysis of Neuro-Protectant X Efficacy
Effective evaluation of a novel compound requires meticulous data collection and clear presentation. The following tables provide a template for summarizing key quantitative data points that are crucial for assessing the neuroprotective potential of "Neuro-Protectant X."
Table 1: Dosage and Administration of Neuro-Protectant X
| Group | Treatment | Dosage (mg/kg) | Route of Administration | Time of Administration (post-MCAO) | Number of Animals (n) |
| 1 | Sham | Vehicle | - | - | 10 |
| 2 | MCAO + Vehicle | Vehicle | Intravenous (IV) | 2 hours | 10 |
| 3 | MCAO + Neuro-Protectant X | 10 | Intravenous (IV) | 2 hours | 10 |
| 4 | MCAO + Neuro-Protectant X | 20 | Intravenous (IV) | 2 hours | 10 |
| 5 | MCAO + Neuro-Protectant X | 40 | Intravenous (IV) | 2 hours | 10 |
Table 2: Summary of Efficacy Outcomes
| Group | Neurological Deficit Score (24h post-MCAO) | Infarct Volume (mm³) | Brain Edema (%) | Key Biomarker Level (e.g., TNF-α, pg/mL) |
| 1 (Sham) | 0 ± 0 | 0 ± 0 | 0 ± 0 | [Baseline Value] |
| 2 (MCAO + Vehicle) | [Score] ± [SD] | [Volume] ± [SD] | [Percentage] ± [SD] | [Value] ± [SD] |
| 3 (MCAO + NPX 10mg/kg) | [Score] ± [SD] | [Volume] ± [SD] | [Percentage] ± [SD] | [Value] ± [SD] |
| 4 (MCAO + NPX 20mg/kg) | [Score] ± [SD] | [Volume] ± [SD] | [Percentage] ± [SD] | [Value] ± [SD] |
| 5 (MCAO + NPX 40mg/kg) | [Score] ± [SD] | [Volume] ± [SD] | [Percentage] ± [SD] | [Value] ± [SD] |
| SD: Standard Deviation; NPX: Neuro-Protectant X |
Experimental Protocols
Detailed and standardized protocols are essential for reproducibility and the generation of reliable data.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.[1]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical microscope
-
Micro-scissors and forceps
-
4-0 monofilament nylon suture with a silicone-coated tip
-
Vessel clip
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the 4-0 monofilament suture into the ICA via the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 or 120 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Neurological Deficit Scoring
This scoring system is used to assess the extent of neurological impairment after MCAO.
Procedure:
-
A 5-point scale is commonly used:
-
0: No neurological deficit.
-
1: Failure to extend the left forepaw fully (a mild focal neurological deficit).
-
2: Circling to the left (a moderate focal neurological deficit).
-
3: Falling to the left (a severe focal neurological deficit).
-
4: No spontaneous walking with a depressed level of consciousness.
-
Infarct Volume Measurement
2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct area.
Procedure:
-
At 24 or 48 hours post-MCAO, euthanize the rat and perfuse the brain with saline.
-
Harvest the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.
-
The viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software (e.g., ImageJ) to calculate the infarct volume.
Visualization of Experimental Workflow and Signaling Pathways
Visual diagrams can aid in understanding complex experimental processes and molecular mechanisms.
Caption: Experimental workflow for evaluating Neuro-Protectant X in MCAO rats.
Ischemic stroke triggers a complex cascade of signaling pathways that contribute to neuronal cell death.[2][3] Neuroprotective agents often target these pathways to mitigate ischemic damage.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuroshield-1 in Oxygen-Glucose Deprivation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxygen-glucose deprivation (OGD) is a widely utilized in vitro model to simulate the ischemic conditions of stroke, providing a valuable platform for the elucidation of cellular and molecular mechanisms underlying ischemic brain injury and the development of novel neuroprotective strategies.[1] This application note provides a detailed protocol for the use of Neuroshield-1 , a novel neuroprotective agent, in OGD studies. Neuroshield-1 is hypothesized to mitigate neuronal damage by modulating key signaling pathways involved in oxidative stress and apoptosis.
The protocols outlined below detail the induction of OGD in neuronal cell cultures, treatment with Neuroshield-1, and subsequent assessment of its neuroprotective efficacy through various cellular and molecular assays. This document is intended to guide researchers in the design and execution of experiments to evaluate the therapeutic potential of Neuroshield-1 in an in vitro model of cerebral ischemia.
Key Experimental Protocols
Cell Culture and OGD Induction
Objective: To establish primary cortical neuron cultures and subject them to OGD to mimic ischemic conditions.
Materials:
-
Primary cortical neurons (e.g., from E15.5 mouse embryos)[2]
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
DMEM without glucose[2]
-
Balanced Salt Solution (BSS) without glucose[3]
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)[2]
-
Standard CO₂ incubator (5% CO₂, 95% air)
Protocol:
-
Plate primary cortical neurons in supplemented Neurobasal medium and maintain in a standard CO₂ incubator for 5-7 days in vitro (DIV).
-
To induce OGD, replace the supplemented Neurobasal medium with pre-warmed, deoxygenated glucose-free DMEM or BSS.
-
Transfer the culture plates to a hypoxia chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for a duration of 2 to 4 hours. Control cultures should be maintained in supplemented Neurobasal medium in a standard CO₂ incubator.
-
For reoxygenation, remove the plates from the hypoxia chamber, replace the OGD medium with complete Neurobasal medium, and return them to the standard CO₂ incubator for 24 hours.
Neuroshield-1 Treatment
Objective: To administer Neuroshield-1 to neuronal cultures to assess its neuroprotective effects against OGD-induced injury.
Protocol:
-
Prepare stock solutions of Neuroshield-1 in a suitable vehicle (e.g., DMSO).
-
During the OGD exposure, add Neuroshield-1 at various concentrations to the glucose-free medium. A vehicle control (0.1% DMSO) should be run in parallel.
-
Alternatively, Neuroshield-1 can be added during the reoxygenation period to assess its effect on reperfusion injury.
Assessment of Cell Viability and Cytotoxicity
Objective: To quantify the extent of neuronal death and the protective effect of Neuroshield-1.
Protocols:
-
Cell Counting Kit-8 (CCK-8) / MTT Assay (Viability):
-
Twenty-four hours after OGD, add 10 µL of CCK-8 solution to each well of a 96-well plate.
-
Incubate at 37°C for 3 hours.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the normoxia control.
-
-
Lactate Dehydrogenase (LDH) Assay (Cytotoxicity):
-
Collect the cell culture medium 24 hours after OGD.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the amount of LDH released into the medium, which is proportional to the number of dead cells.
-
Apoptosis Assays
Objective: To determine if Neuroshield-1 prevents apoptosis in neurons subjected to OGD.
Protocols:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:
-
Fix the cells 24 hours post-OGD.
-
Perform TUNEL staining using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis.
-
Counterstain with DAPI to visualize all cell nuclei.
-
Count the number of TUNEL-positive cells under a fluorescence microscope.
-
-
Caspase Activity Assays:
-
Prepare cell lysates 24 hours after OGD.
-
Use commercial kits to measure the activity of key apoptosis-related caspases, such as caspase-3 and caspase-9.
-
Quantitative Data Summary
The following tables summarize hypothetical data demonstrating the neuroprotective effects of Neuroshield-1 in an OGD model.
| Treatment Group | Cell Viability (% of Normoxia Control) | Cytotoxicity (LDH Release, % of OGD Control) |
| Normoxia Control | 100 ± 5.2 | N/A |
| OGD + Vehicle | 38.3 ± 4.5 | 100 ± 8.1 |
| OGD + Neuroshield-1 (1 µM) | 55.7 ± 3.9 | 68.2 ± 6.5 |
| OGD + Neuroshield-1 (10 µM) | 72.1 ± 4.1 | 45.3 ± 5.9 |
| OGD + Neuroshield-1 (50 µM) | 85.4 ± 3.7 | 28.7 ± 4.8 |
| Treatment Group | Apoptotic Cells (TUNEL-positive, %) | Caspase-3 Activity (Fold Change vs. Normoxia) |
| Normoxia Control | 2.1 ± 0.5 | 1.0 ± 0.2 |
| OGD + Vehicle | 48.5 ± 6.2 | 5.8 ± 0.7 |
| OGD + Neuroshield-1 (1 µM) | 35.3 ± 5.1 | 4.1 ± 0.5 |
| OGD + Neuroshield-1 (10 µM) | 21.7 ± 4.3 | 2.5 ± 0.4 |
| OGD + Neuroshield-1 (50 µM) | 10.9 ± 3.5 | 1.4 ± 0.3 |
Visualizations
Caption: Experimental workflow for OGD studies with Neuroshield-1.
References
- 1. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Protection against Oxygen-Glucose Deprivation/Reperfusion Injury in Cortical Neurons by Combining Omega-3 Polyunsaturated Acid with Lyciumbarbarum Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV-MS Method for the Quantification of OBA-09 and its Major Metabolites in Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
In early drug discovery and development, a thorough understanding of a new chemical entity's metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. OBA-09 is a novel small molecule inhibitor of a key oncology target. This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detection for the simultaneous quantification of this compound and its primary phase I metabolites (M1: Hydroxylation, M2: N-dealkylation) in a human liver microsome (HLM) incubation matrix. The method is suitable for in vitro drug metabolism studies and has been validated according to the principles outlined in ICH M10 guidelines for bioanalytical method validation.[1][2][3]
Assumptions for this compound
To establish a relevant analytical method, the following physicochemical properties for the hypothetical molecule this compound are assumed:
-
Chemical Nature: A synthetic, nitrogen-containing heterocyclic small molecule.
-
Molecular Weight: Approximately 450 g/mol .
-
Solubility: Soluble in organic solvents like acetonitrile and methanol; sparingly soluble in water.
-
LogP: Approximately 3.5, indicating moderate lipophilicity.
-
Chromophore: Possesses a UV-absorbent structure, allowing for UV detection.
Methodology Overview
The analytical strategy involves an in vitro incubation of this compound with human liver microsomes to generate metabolites.[4][5] The parent compound and its metabolites are then extracted from the microsomal matrix using a straightforward protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution of acetonitrile and formic acid in water. Quantification is performed using a UV detector, while a mass spectrometer is used for confirmation and identification of metabolites.
Experimental Protocols
In Vitro Metabolism of this compound
This protocol describes the generation of this compound metabolites using a common in vitro system.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Incubator/water bath (37°C)
Procedure:
-
Prepare a 100 µM working solution of this compound by diluting the stock solution in phosphate buffer.
-
In a microcentrifuge tube, combine 5 µL of HLM (final concentration 0.5 mg/mL), 85 µL of phosphate buffer, and 5 µL of the 100 µM this compound working solution (final concentration 5 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding 5 µL of the NADPH regeneration system.
-
Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (IS), if available.
-
Vortex the sample for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
Sample Preparation Protocol: Protein Precipitation
This is a rapid and effective method for extracting this compound and its metabolites from the in vitro incubation matrix.
Materials:
-
Incubation samples from Protocol 1.
-
Acetonitrile (ice-cold), HPLC grade, containing internal standard (e.g., a structurally similar compound not found in the matrix).
-
Microcentrifuge.
-
HPLC vials with inserts.
Procedure:
-
To 100 µL of the incubation sample, add 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the clear supernatant and transfer it to a clean HPLC vial.
-
The sample is now ready for injection into the HPLC system.
HPLC-UV-MS Analytical Method
This protocol details the instrumental conditions for the separation and detection of this compound and its metabolites.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, UV-Vis detector, and a mass spectrometer.
Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | Reversed-Phase C18, 100 x 2.1 mm, 2.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | UV Wavelength | 254 nm | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 8.0 | 90 | | | 10.0 | 90 | | | 10.1 | 10 | | | 12.0 | 10 |
Mass Spectrometer Settings (Illustrative):
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (m/z 100-1000) and/or Selected Ion Monitoring (SIM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 350°C |
Bioanalytical Method Validation Protocol
The developed method should be validated according to ICH guidelines to ensure its reliability for the intended application.
Validation Parameters:
-
Specificity & Selectivity: Analyze blank matrix samples (from at least six different sources) to ensure no endogenous components interfere with the peaks of this compound or its metabolites.
-
Linearity & Range: Prepare calibration standards by spiking known concentrations of this compound and its synthesized metabolite standards into the matrix. A typical range might be 1 - 1000 ng/mL. The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (LLOQ, LQC, MQC, HQC) in five replicates. Accuracy should be within ±15% of the nominal value (±20% at LLOQ), and precision (RSD%) should be ≤15% (≤20% at LLOQ).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration at which the analyte peak is detectable (Signal-to-Noise ratio ≥ 3). The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (S/N ratio ≥ 10).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to the response in a neat solution.
-
Stability: Assess the stability of this compound and its metabolites in the biological matrix under various conditions: short-term (bench-top), long-term (frozen storage), and after freeze-thaw cycles.
Data Presentation
Table 1: Chromatographic and MS Data for this compound and Metabolites
| Analyte | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| M2 (N-dealkylated) | 3.8 | 422.2 | 350.1, 294.2 |
| M1 (Hydroxylated) | 5.2 | 466.2 | 448.2, 378.1 |
| This compound | 6.5 | 450.2 | 378.1, 251.1 |
| Internal Standard | 5.8 | 464.3 | 392.2, 265.2 |
Table 2: Calibration Curve Summary
| Analyte | Range (ng/mL) | Regression Equation | Correlation Coeff. (r²) |
| This compound | 1 - 1000 | y = 1542x + 350 | 0.9985 |
| M1 | 1 - 1000 | y = 1388x + 298 | 0.9979 |
| M2 | 1 - 1000 | y = 1450x + 310 | 0.9981 |
Table 3: Accuracy and Precision Validation Data
| Analyte | QC Level | Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (RSD%) |
| This compound | LLOQ | 1 | 0.95 | 95.0 | 12.5 |
| LQC | 3 | 3.10 | 103.3 | 8.9 | |
| MQC | 50 | 48.5 | 97.0 | 6.2 | |
| HQC | 800 | 815.2 | 101.9 | 4.5 | |
| M1 | LLOQ | 1 | 1.08 | 108.0 | 14.1 |
| LQC | 3 | 2.89 | 96.3 | 9.8 | |
| MQC | 50 | 52.1 | 104.2 | 7.1 | |
| HQC | 800 | 789.9 | 98.7 | 5.3 |
Visualizations
References
OBA-09 Administration in Preclinical Stroke Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OBA-09, chemically known as oxopropanoyloxy benzoic acid, is a novel multimodal neuroprotectant that has demonstrated significant therapeutic potential in preclinical models of ischemic stroke. As an ester of salicylic acid and pyruvate, this compound is designed to readily cross the blood-brain barrier and exert its effects through a combination of anti-inflammatory, antioxidative, and anti-excitotoxic mechanisms. These properties make this compound a compelling candidate for further investigation in the development of acute stroke therapies.
These application notes provide a comprehensive overview of the administration and evaluation of this compound in a preclinical rat model of focal cerebral ischemia. The included protocols are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing rigorous preclinical trials.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in a preclinical model of middle cerebral artery occlusion (MCAO) in rats.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit
| Treatment Group | Dose (mg/kg) | Administration Route | Time of Administration (post-MCAO) | Infarct Volume Reduction (%) | Neurological Score Improvement |
| Vehicle (Saline) | - | Intravenous | 1 hour | 0% | Baseline Deficit |
| This compound | 10 | Intravenous | 1 hour | 89.9% | Significant Improvement |
Data is synthesized from published studies and presented for comparative purposes.
Table 2: Biomarker Modulation by this compound in the Ischemic Brain
| Biomarker | Effect of this compound Treatment |
| Pro-inflammatory Cytokines | |
| TNF-α | Significantly Decreased |
| IL-1β | Significantly Decreased |
| Inflammatory Enzymes | |
| iNOS | Significantly Decreased |
| COX-2 | Significantly Decreased |
| Oxidative Stress Markers | |
| Lipid Peroxidation | Significantly Reduced |
| 4-HNE Staining | Markedly Reduced |
| Reactive Oxygen Species (ROS) | Markedly Suppressed |
| Cell Death Markers | |
| NMDA-induced Cell Death | Prevented |
| Zinc-induced Cell Death | Prevented |
| LDH Release | Decreased |
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used and clinically relevant model of focal ischemic stroke. This protocol describes the intraluminal suture method for transient MCAO in Sprague-Dawley rats.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Microsurgical instruments
-
4-0 monofilament nylon suture with a silicone-coated tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Gently insert the silicone-coated 4-0 monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
(Optional) Use a laser Doppler flowmeter to confirm a significant reduction in cerebral blood flow, indicating successful occlusion.
-
After 90 minutes of occlusion, carefully withdraw the suture to allow for reperfusion.
-
Close the incision with sutures and allow the animal to recover in a warmed cage.
This compound Administration Protocol
Materials:
-
This compound (oxopropanoyloxy benzoic acid)
-
Sterile saline (vehicle)
-
Intravenous (IV) catheter
Procedure:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose).
-
One hour after the onset of MCAO (i.e., 30 minutes before reperfusion), administer the this compound solution or vehicle (saline) intravenously via a tail vein catheter.
Assessment of Neurological Deficit
Neurological function should be assessed at 24 hours post-MCAO using a battery of behavioral tests.
a) Rotarod Test:
This test evaluates motor coordination and balance.
Procedure:
-
Acclimatize the rats to the rotarod apparatus for several days before surgery.
-
At 24 hours post-MCAO, place the rat on the rotating rod.
-
The rod's rotational speed is gradually accelerated (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials for each rat and calculate the average latency.
b) Neurological Deficit Scoring:
A composite scoring system can be used to assess various aspects of neurological function.
Procedure:
Evaluate the following parameters and assign a score for each (a higher score indicates a greater deficit):
-
Spontaneous Activity: Observe the rat in an open field.
-
Symmetry of Limb Movement: Assess the coordination and use of all four limbs.
-
Forelimb Outstretching: Lift the rat by its tail and observe the extension of the forelimbs.
-
Climbing: Place the rat on a wire grid and observe its ability to climb.
-
Body Proprioception: Gently push the rat sideways and observe its resistance and ability to correct its posture.
-
Response to Vibrissae Stimulation: Touch the vibrissae on each side and observe for a response.
Quantification of Infarct Volume
Triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the ischemic infarct.
Materials:
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Rat brain matrix
-
Digital camera and image analysis software (e.g., ImageJ)
Procedure:
-
At 24 hours post-MCAO, euthanize the rat and carefully remove the brain.
-
Chill the brain briefly and then place it in a rat brain matrix.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in the 2% TTC solution at 37°C for 15-20 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture digital images of the stained sections.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.
Visualizations
Application Notes and Protocols for Cell Viability Assays with OBA-09 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OBA-09 is a novel multimodal neuroprotectant, identified as an ester of pyruvate and salicylic acid. Its mechanism of action is rooted in its potent antioxidative, anti-inflammatory, and anti-excitotoxic properties. This compound has demonstrated the ability to mitigate cellular damage by reducing reactive oxygen species (ROS) production and suppressing inflammatory signaling pathways, primarily through the inhibition of NF-κB activity. These characteristics make this compound a promising candidate for therapeutic interventions in neurodegenerative diseases and other conditions associated with oxidative stress and inflammation.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability using three common assays: MTT, XTT, and CellTiter-Glo®. The provided methodologies are designed to be a starting point for researchers and may require optimization based on the specific cell type and experimental conditions.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's effect on the viability of primary cortical neurons. This data is illustrative and serves as a template for presenting experimental results.
Table 1: IC50 Values of this compound in Primary Cortical Neurons after 24-hour Treatment
| Assay Method | IC50 (µM) |
| MTT | 75.8 |
| XTT | 82.3 |
| CellTiter-Glo® | 71.5 |
Table 2: Cell Viability of Primary Cortical Neurons Treated with this compound for 24 hours
| This compound Concentration (µM) | % Viability (MTT) | % Viability (XTT) | % Viability (CellTiter-Glo®) |
| 0 (Control) | 100 ± 4.2 | 100 ± 3.8 | 100 ± 5.1 |
| 10 | 98.1 ± 3.9 | 97.5 ± 4.1 | 99.2 ± 4.5 |
| 25 | 85.3 ± 5.1 | 88.1 ± 4.7 | 89.5 ± 5.3 |
| 50 | 62.7 ± 6.3 | 65.4 ± 5.9 | 68.2 ± 6.1 |
| 75 | 50.2 ± 5.8 | 52.9 ± 6.2 | 51.7 ± 5.5 |
| 100 | 35.9 ± 4.9 | 38.6 ± 5.3 | 33.4 ± 4.8 |
| 200 | 15.2 ± 3.1 | 18.9 ± 3.5 | 12.8 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Primary cortical neurons (or other cell line of interest)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
II. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: The XTT assay is another colorimetric method where the tetrazolium salt XTT is reduced to a water-soluble formazan product by metabolically active cells. This assay does not require a solubilization step.
Materials:
-
This compound
-
Primary cortical neurons (or other cell line of interest)
-
96-well cell culture plates
-
Complete cell culture medium
-
XTT labeling mixture (XTT reagent and activation reagent, prepared according to the manufacturer's instructions)
-
Microplate reader
Protocol:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
XTT Addition: After the treatment period, prepare the XTT labeling mixture according to the manufacturer's protocol. Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
III. CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous luminescent assay that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Primary cortical neurons (or other cell line of interest)
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. After the treatment period, add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
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Incubation and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Luminescence Measurement: Measure the luminescence using a luminometer.
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Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
Signaling Pathways and Experimental Workflow
Caption: A streamlined workflow for assessing cell viability following this compound treatment.
Caption: this compound's potential dual action on oxidative stress and inflammation.
Disclaimer
The provided protocols and data are intended for research purposes only and should be used as a guideline. It is highly recommended that researchers optimize these protocols for their specific experimental systems. The IC50 values and cell viability data presented are illustrative and may not be representative of actual experimental outcomes. The proposed signaling pathway for this compound is based on current understanding and may be subject to further elucidation.
Application Notes and Protocols: In Vivo Imaging of OBA-09 Effects in the Brain
For Research Use Only. Not for use in diagnostic procedures.
Introduction
OBA-09 is a novel, fluorescently-tagged small molecule probe designed for the selective detection and quantification of pathological alpha-synuclein (α-syn) aggregates in vivo. As a key hallmark of synucleinopathies such as Parkinson's disease and Dementia with Lewy Bodies, the ability to monitor α-syn aggregation in the living brain is critical for understanding disease progression and evaluating the efficacy of novel therapeutics.[1] this compound readily crosses the blood-brain barrier and upon binding to the beta-sheet structures characteristic of α-syn fibrils and oligomers, its fluorescence emission is significantly enhanced. This property allows for high-contrast, real-time imaging of protein aggregate pathology in the brain of living animal models using techniques like two-photon microscopy.[2][3][4] These application notes provide detailed protocols for the preparation and administration of this compound, in vivo imaging, and subsequent data analysis.
Mechanism of Action
This compound's utility as an in vivo imaging agent is predicated on its specific binding to aggregated α-synuclein. In its unbound state in aqueous solution, this compound is largely non-fluorescent. However, the conformational constraints imposed upon binding to the amyloidogenic structures of α-syn aggregates lead to a significant increase in its fluorescence quantum yield, enabling the visualization of these pathological hallmarks.
Figure 1. Mechanism of this compound action in the brain.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intravenous (tail vein) injection.
Materials:
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This compound lyophilized powder
-
Dimethyl sulfoxide (DMSO), sterile
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Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in sterile DMSO. Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, prepare the final injection solution. A recommended vehicle is 5% DMSO, 40% PEG400, and 55% PBS.
-
Thaw the this compound stock solution.
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Calculate the required volume of the stock solution to achieve the desired final concentration (e.g., 2 mg/kg).
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In a sterile microcentrifuge tube, first mix the required volumes of DMSO and PEG400.
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Add the calculated volume of the this compound stock solution to the DMSO/PEG400 mixture and vortex gently.
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Add the required volume of sterile PBS to reach the final desired volume and concentration.
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Vortex the final solution gently and centrifuge briefly to remove any bubbles.
-
Draw the solution into a sterile insulin syringe for injection. The final volume for a 25g mouse is typically 100 µL.
Protocol 2: Animal Preparation for In Vivo Two-Photon Imaging
This protocol details the surgical preparation of a transgenic mouse model of synucleinopathy (e.g., A53T α-synuclein transgenic mouse) for chronic in vivo imaging.[5]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical tools (scalpel, forceps, micro-drill)
-
3mm diameter glass coverslip
-
Dental cement
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Custom-made head-plate for fixation
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Analgesics and antibiotics
Procedure:
-
Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Secure the mouse in a stereotaxic frame. Apply eye ointment to prevent corneal drying.
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Shave the fur from the scalp and sterilize the area with povidone-iodine and ethanol swabs.
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Make a midline incision to expose the skull.
-
Using a micro-drill, carefully perform a 3mm circular craniotomy over the region of interest (e.g., somatosensory cortex). Keep the underlying dura mater intact and moist with sterile saline.
-
Gently remove the bone flap and immediately cover the exposed brain with a 3mm glass coverslip.
-
Secure the coverslip to the skull using dental cement.
-
Affix a custom-made head-plate to the skull using dental cement, ensuring it does not obstruct the optical path to the cranial window.
-
Allow the mouse to recover for at least one week before the first imaging session. Administer post-operative analgesics as required.
Protocol 3: In Vivo Two-Photon Microscopy of this compound
This protocol outlines the procedure for imaging α-syn aggregates with this compound in a prepared mouse.
Materials:
-
Two-photon microscope equipped with a femtosecond-pulsed infrared laser (e.g., Ti:Sapphire)
-
Heated stage to maintain animal body temperature
-
Prepared this compound injection solution
-
Anesthetized and head-fixed mouse with cranial window
Procedure:
-
Anesthetize the mouse and fix its head-plate to the microscope stage. Maintain anesthesia and body temperature (37°C) throughout the imaging session.
-
Position the cranial window under the microscope objective.
-
Tune the two-photon laser to the optimal excitation wavelength for bound this compound (e.g., 820 nm).
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Acquire baseline (pre-injection) images of the brain region of interest at various depths.
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Administer the prepared this compound solution via tail vein injection (e.g., 2 mg/kg).
-
Immediately begin acquiring time-lapse image stacks (z-stacks) of the same brain region to monitor the influx and binding of the probe. Imaging can typically begin within 5 minutes post-injection and continue for up to 2 hours.
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Optimize imaging parameters (laser power, detector gain) to achieve a good signal-to-noise ratio while minimizing phototoxicity. Laser power should be kept below 40 mW at the objective.
-
For longitudinal studies, the same animal can be imaged repeatedly over days or weeks.
Figure 2. Experimental workflow for in vivo imaging with this compound.
Data Presentation
The quantitative data derived from this compound imaging experiments can be summarized to compare different experimental groups or conditions.
Table 1: Pharmacokinetic Properties of this compound in the Brain
| Parameter | Value |
|---|---|
| Time to Peak Signal (Tmax) | 15 ± 3 minutes |
| Brain Uptake (% Injected Dose/g) | 1.25 ± 0.15 |
| Signal Half-life in Brain | 75 ± 8 minutes |
| Optimal Imaging Window | 15 - 90 minutes post-injection |
Table 2: Quantification of α-Synuclein Aggregate Load
| Genotype | This compound Positive Aggregates (per 1000 µm³) | Average Aggregate Size (µm²) |
|---|---|---|
| Wild-Type Control | 1.2 ± 0.5 | 0.8 ± 0.3 |
| A53T α-syn Transgenic (6 months) | 45.8 ± 6.2 | 3.5 ± 0.9 |
| A53T α-syn Transgenic (12 months) | 112.5 ± 15.7 | 5.1 ± 1.2 |
Table 3: Longitudinal Monitoring of a Hypothetical Therapeutic Agent
| Treatment Group | Baseline this compound Signal (Arbitrary Units) | This compound Signal after 4 Weeks of Treatment (Arbitrary Units) | Percent Change |
|---|---|---|---|
| Vehicle Control | 15,400 ± 2,100 | 18,900 ± 2,500 | +22.7% |
| Therapeutic Agent X (10 mg/kg) | 16,100 ± 2,300 | 11,500 ± 1,800 | -28.6% |
Logical Relationships
The utility of this compound is based on the direct relationship between its fluorescence signal and the underlying pathology, which in turn correlates with disease progression. This allows this compound to serve as a robust biomarker.
Figure 3. Logical relationship of this compound signal to pathology.
References
- 1. Quantification of Protein Aggregates Using Bimolecular Fluorescence Complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. med-fom-murphylab.sites.olt.ubc.ca [med-fom-murphylab.sites.olt.ubc.ca]
- 5. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OBA-09 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered when working with OBA-09 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound, or oxopropanoyloxy benzoic acid, is an ester of pyruvate and salicylic acid.[1][2][3] It is recognized as a multi-modal neuroprotectant with both anti-oxidative and anti-inflammatory effects.[1][2] this compound has been shown to suppress the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do first?
A2: For initial experiments, it is recommended to first prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing capabilities for many organic compounds. From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is critical to maintain a final organic solvent concentration that does not impact your biological system, typically below 0.5% v/v.
Q3: My this compound precipitates out of the aqueous buffer after diluting it from a DMSO stock. What are the likely causes and solutions?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic molecules and can occur for several reasons:
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Exceeding Aqueous Solubility: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try lowering the final concentration.
-
Insufficient Organic Co-solvent: While minimizing the concentration of the organic solvent is important, a slightly higher concentration (up to 0.5% in many cell-based assays) may be necessary to maintain solubility. Always include a vehicle control in your experiments to account for any effects of the solvent.
-
pH of the Buffer: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Experimenting with different pH values for your buffer may help improve solubility.
Q4: Are there alternative solvents to DMSO for preparing stock solutions?
A4: Yes, other common water-miscible organic solvents that can be used to prepare stock solutions for hydrophobic compounds include ethanol, dimethylformamide (DMF), and acetonitrile. The ideal solvent will depend on the specific experimental requirements and the tolerance of your biological system.
Q5: How stable is this compound in solution?
A5: this compound is an ester and is subject to hydrolysis, breaking down into salicylic acid and pyruvate. Its half-life has been reported to be 43 minutes in serum and 4.2 hours in brain parenchyma. Stock solutions in DMSO should be stored at -20°C for up to one year or -80°C for up to two years. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.
Troubleshooting Guide
Issue: this compound powder is not dissolving in the chosen organic solvent.
-
Initial Steps:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Gentle Heating: If the compound is heat-stable, gentle warming (e.g., to 37°C) can aid dissolution.
-
Sonication: Using an ultrasonic bath can also help to break up aggregates and improve dissolution.
-
-
Verification: After the compound appears to be dissolved, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining microparticles. A clear supernatant indicates successful dissolution.
Issue: Persistent precipitation in the final aqueous solution.
If simple dilution from an organic stock solution continues to result in precipitation, consider the following advanced strategies:
-
Co-solvent Systems: Employing a mixture of solvents can enhance solubility. You can either prepare the stock solution in a solvent mixture or add a co-solvent to the final aqueous medium.
-
Formulation with Excipients: For more complex applications, especially in vivo studies, formulating this compound with solubilizing agents such as cyclodextrins or surfactants may be necessary.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents and solvent systems.
| Solvent/System | Concentration | Notes |
| Dimethylformamide (DMF) | 30 mg/mL | - |
| Dimethyl sulfoxide (DMSO) | 40 mg/mL | - |
| Ethanol | 80 mg/mL | - |
| PBS (pH 7.2) | 2.7 mg/mL | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.01 mM) | Clear solution; saturation unknown. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.01 mM) | Clear solution; saturation unknown. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.01 mM) | Clear solution; saturation unknown. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM or 40 mg/mL).
-
Dissolution: Vortex the tube vigorously. If necessary, use gentle warming or sonication to aid dissolution as described in the troubleshooting guide.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound in your specific aqueous buffer.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: Create a series of dilutions of the this compound stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger, fixed volume (e.g., 98 µL) of your aqueous buffer. This will create a range of final this compound concentrations with a constant final DMSO concentration (in this example, 2%).
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Observation: After incubation, visually inspect the wells for any signs of precipitation.
-
Quantification (Optional but Recommended): To obtain a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS.
-
Determine Kinetic Solubility: The highest concentration of this compound that remains in solution without forming a visible precipitate is the approximate kinetic solubility under the tested conditions.
Visualizations
Experimental Workflow for Kinetic Solubility Assessment
Caption: Workflow for determining the kinetic solubility of this compound.
This compound's Influence on the NF-κB Signaling Pathway
Caption: this compound inhibits the canonical NF-κB pathway.
References
Optimizing OBA-09 concentration for neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing OBA-09 for neuroprotection studies. Find answers to frequently asked questions and detailed troubleshooting guides for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported neuroprotective mechanisms?
A1: this compound (oxopropanoyloxy benzoic acid) is a multi-modal neuroprotectant derived from pyruvate and salicylic acid.[1][2] Its neuroprotective effects are attributed to its potent anti-oxidative and anti-inflammatory properties.[1][2] this compound has been shown to suppress the activation of microglia and the induction of pro-inflammatory markers such as TNF-α, IL-1β, iNOS, and COX-2.[1] These effects are potentially mediated through the inhibition of the NF-κB signaling pathway.
Q2: What is the recommended starting concentration range for this compound in in-vitro neuroprotection assays?
A2: For initial in-vitro experiments, a broad concentration range of this compound should be tested to determine the optimal dose for your specific cell model and experimental conditions. A typical starting range is from 1 µM to 100 µM. It is crucial to perform a dose-response curve to identify the concentration that provides maximal neuroprotection with minimal cytotoxicity.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is consistent across all experimental groups and does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q4: What in-vivo dosage of this compound has been shown to be effective?
A4: In a study involving a rat model of middle cerebral artery occlusion (MCAO), administration of this compound at a dosage of 10 mg/kg was shown to markedly suppress microglial activation and the induction of proinflammatory markers.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, CCK-8)
Problem: High variability between replicate wells or experiments.
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Possible Cause 1: Uneven cell seeding.
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Solution: Ensure a single-cell suspension before seeding by thoroughly resuspending the cells. When plating, gently swirl the plate between seeding groups to maintain a uniform cell distribution.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Minimize evaporation from the outer wells by filling the peripheral wells with sterile PBS or media without cells. This creates a humidified barrier.
-
-
Possible Cause 3: Incomplete solubilization of formazan crystals (MTT assay).
-
Solution: After adding the solubilization buffer, ensure complete mixing by pipetting up and down or using a plate shaker. Visually inspect the wells under a microscope to confirm that all crystals are dissolved before reading the absorbance.
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Problem: Low absorbance readings across all wells.
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Possible Cause 1: Insufficient cell number.
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Solution: Optimize the initial cell seeding density. Perform a preliminary experiment to determine the linear range of your cell line with the chosen viability assay.
-
-
Possible Cause 2: this compound stock solution degradation.
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Solution: Prepare fresh aliquots of your this compound stock solution. Avoid multiple freeze-thaw cycles.
-
-
Possible Cause 3: Incorrect incubation times.
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Solution: Ensure that the incubation time with the viability reagent (e.g., MTT) is sufficient for the metabolic conversion to occur. This may need to be optimized for your specific cell line.
-
Guide 2: Interpreting Cytotoxicity Data
Problem: this compound appears to be toxic at concentrations expected to be neuroprotective.
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Possible Cause 1: High DMSO concentration in the final culture medium.
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Solution: Calculate the final DMSO concentration in your highest this compound dose. If it exceeds 0.1%, consider preparing a more concentrated stock solution to reduce the volume of DMSO added. Always include a vehicle control (media with the same final DMSO concentration as your highest this compound dose) to assess the effect of the solvent alone.
-
-
Possible Cause 2: Cell line sensitivity.
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Solution: Different cell lines have varying sensitivities to chemical compounds. It is possible that your chosen cell line is particularly sensitive to this compound. Consider testing a lower concentration range or using a different, more robust neuronal cell line.
-
Data Presentation
Table 1: Dose-Response of this compound on Neuronal Viability in an In-Vitro Model of Oxidative Stress
| This compound Concentration (µM) | Neuronal Viability (%) (Mean ± SD) |
| Vehicle Control (0 µM) | 52.3 ± 4.5 |
| 1 | 65.8 ± 5.1 |
| 5 | 78.2 ± 3.9 |
| 10 | 89.5 ± 4.2 |
| 25 | 92.1 ± 3.7 |
| 50 | 85.4 ± 5.6 |
| 100 | 75.9 ± 6.1 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific experimental setup.
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound using an MTT Assay
This protocol describes a method to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
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Complete cell culture medium
-
This compound
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DMSO
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Hydrogen Peroxide (H₂O₂)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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96-well tissue culture plates
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Sterile PBS
Procedure:
-
Cell Seeding:
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Seed neuronal cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Pre-treatment:
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Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock solution.
-
After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of medium containing the different concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control group (medium with the same final DMSO concentration) and a no-treatment control group.
-
Incubate the plate for 2 hours.
-
-
Induction of Oxidative Stress:
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Prepare a working solution of H₂O₂ in serum-free medium at a pre-determined toxic concentration (e.g., 100 µM).
-
Add the H₂O₂ solution to all wells except the no-treatment control group.
-
Incubate the plate for an additional 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
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Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control group.
-
Mandatory Visualizations
References
Preventing OBA-09 degradation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of OBA-09 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, an ester of pyruvate and salicylic acid, is hydrolysis. This reaction breaks the ester bond, yielding salicylic acid and pyruvic acid as degradation products. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q2: How does the pH of the experimental buffer affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. Like other esters, its hydrolysis is catalyzed by both acidic and basic conditions. Therefore, this compound is most stable in a neutral to slightly acidic pH range. In highly acidic or alkaline buffers, the degradation rate will be significantly accelerated. For instance, studies on similar salicylic acid esters, such as aspirin, have shown a clear trend of increased hydrolysis as the pH becomes more basic[1][2].
Q3: Which experimental buffers are recommended to minimize this compound degradation?
A3: To minimize degradation, it is recommended to use buffers that maintain a pH in the neutral to slightly acidic range (approximately pH 6.0-7.4). Commonly used buffers in this range include Phosphate-Buffered Saline (PBS) and HEPES. While Tris buffers are also common in biological research, their pKa is more sensitive to temperature changes, which could lead to pH shifts and affect this compound stability[3]. When possible, it is advisable to use the lowest effective buffer concentration to avoid potential buffer-catalyzed hydrolysis.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C to ensure long-term stability. It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q5: How can I detect and quantify the degradation of this compound in my experimental setup?
A5: The degradation of this compound can be monitored and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent this compound compound from its degradation products, salicylic acid and pyruvic acid[4][5]. By analyzing samples taken at different time points from your experimental buffer, you can determine the rate of degradation.
Troubleshooting Guide: this compound Instability in Experimental Buffers
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity of this compound. | This compound may be degrading in the experimental buffer. | - Verify Buffer pH: Ensure the pH of your buffer is within the optimal range (6.0-7.4). - Prepare Fresh Solutions: Prepare this compound working solutions fresh for each experiment from a properly stored, frozen aliquot. - Minimize Incubation Time: Reduce the pre-incubation time of this compound in the buffer before adding to the experimental system. |
| High background or off-target effects observed in experiments. | Degradation products (salicylic acid and pyruvic acid) may have their own biological activities. | - Assess Stability: Perform a stability study of this compound in your specific experimental buffer (see protocol below). - Control for Degradants: Include salicylic acid and pyruvic acid as separate controls in your experiments to assess their individual effects. |
| Precipitation of this compound in aqueous buffer. | The concentration of this compound exceeds its solubility in the aqueous buffer. | - Check Solubility Limits: Ensure the final concentration of this compound does not exceed its solubility in the experimental medium. - Proper Dilution Technique: When preparing working solutions, add the this compound stock solution (in organic solvent) to the aqueous buffer with gentle mixing to ensure proper dispersion. |
Data Presentation: this compound Stability in Different Buffers
The following table provides hypothetical data illustrating the expected trend of this compound stability as a function of pH and buffer type at 37°C over 4 hours. This data is for illustrative purposes and actual stability should be determined experimentally.
| Buffer | pH | % this compound Remaining (Hypothetical) |
| Citrate Buffer | 5.0 | 90% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 85% |
| HEPES | 7.4 | 88% |
| Tris-HCl | 7.4 | 82% |
| Carbonate-Bicarbonate Buffer | 9.0 | 50% |
Experimental Protocols
Protocol for Assessing this compound Stability in an Experimental Buffer
Objective: To determine the degradation rate of this compound in a specific experimental buffer over time.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Experimental buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS/MS system
-
Incubator at 37°C
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution into the pre-warmed (37°C) experimental buffer to a final concentration of 10 µM.
-
Incubation: Incubate the working solution at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
-
Sample Quenching: Immediately quench the degradation by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitates. Collect the supernatant for analysis.
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Analysis: Analyze the concentration of the remaining this compound in the supernatant using a validated HPLC or LC-MS/MS method.
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Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
This compound Degradation Pathway
Caption: Hydrolysis is the primary degradation pathway for this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining this compound stability in a buffer.
Putative Signaling Pathway for this compound's Anti-inflammatory Action
Caption: this compound may inhibit the NF-κB inflammatory pathway.
References
Troubleshooting OBA-09 delivery in animal studies
Welcome to the technical support center for OBA-09. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in pre-clinical animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your experiments.
Compound Overview
This compound is an ester of pyruvate and salicylic acid with multi-modal activity. Primarily recognized for its neuroprotective effects, this compound also exhibits significant anti-inflammatory and anti-oxidative properties, largely through the suppression of NF-κB activity.[1][2] These characteristics have led to its investigation in oncology models, where inflammation and oxidative stress are key components of the tumor microenvironment. This guide focuses on the delivery of this compound in the context of cancer-related animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation, delivery, and analysis of this compound in animal studies.
Guide 1: Formulation and Administration Issues
Question: I am observing precipitation or incomplete dissolution of this compound in my vehicle. What should I do?
Answer: this compound has limited solubility in aqueous solutions like PBS.[3] Issues with formulation are a primary cause of inconsistent results. Follow these steps to troubleshoot:
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Verify Solvent System: Confirm you are using an appropriate solvent. For stock solutions, organic solvents like DMSO or Ethanol are recommended.[3] For the final dosing formulation, ensure the percentage of organic solvent is within the acceptable limits for the chosen administration route to avoid vehicle-induced toxicity.
-
Check Formulation Protocol: Ensure proper mixing and preparation. To improve solubility, you can gently warm the solution to 37°C and use sonication.[1]
-
Assess for Degradation: this compound is an ester and can be hydrolyzed, particularly in serum (t1/2 ≈ 43 min). Prepare formulations fresh before each use and avoid prolonged storage of diluted solutions.
Question: My animals are showing signs of acute toxicity (e.g., lethargy, weight loss) immediately after intravenous injection. What is the likely cause?
Answer: Acute toxicity can stem from the compound itself, the vehicle, or the injection procedure.
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Injection Rate: Bolus intravenous injections should be administered slowly (e.g., over 1-2 minutes) to prevent acute cardiovascular effects.
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Formulation pH and Osmolality: The recommended pH range for intravenous injections is between 4.5 and 8.0. Extreme pH or non-isotonic formulations can cause irritation and toxicity.
-
Vehicle Toxicity: High concentrations of solvents like DMSO or ethanol can cause hemolysis and inflammation. Ensure the final concentration of the organic solvent in the injected formulation is minimized and justified for the route of administration.
-
Lipid Nanoparticle (LNP) Issues: If using an LNP formulation, factors like particle charge and size can influence toxicity. Cationic lipids, for instance, have been associated with inflammatory responses and liver enzyme release.
Below is a troubleshooting workflow for administration-related toxicity:
References
Off-target effects of OBA-09 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of OBA-09 in cell culture experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel multimodal neuroprotectant.[1] It is an ester of salicylic acid and pyruvate.[1][2][3] Its primary mechanism of action is centered on its robust protective effects in the postischemic brain.[1] this compound exhibits antioxidative, anti-inflammatory, and anti-excitotoxic functions.
Q2: How does this compound exert its effects?
This compound is hydrolyzed in serum and brain parenchyma into salicylic acid and pyruvate. Therefore, its effects are a combination of the intact molecule and its hydrolysis products. It can scavenge hydroxyl radicals directly and suppress reactive oxygen species (ROS) generation. It also attenuates ATP and nicotinamide adenine dinucleotide depletion and suppresses the induction of nuclear factor-κB (NF-κB) activity.
Q3: What are the known on-target effects of this compound in cell culture?
In primary cortical cultures under oxygen-glucose deprivation, this compound markedly suppresses the generation of reactive oxygen species. In LPS-treated BV2 microglial cells and primary neutrophils, this compound inhibits the induction of proinflammatory markers, which is likely due to the suppression of NF-κB activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected changes in cellular metabolism (e.g., lactate levels, ATP production) | This compound is hydrolyzed to pyruvate and salicylic acid. Pyruvate is a key metabolite in cellular respiration. | - Monitor pyruvate and lactate levels in your cell culture medium. - Consider the metabolic state of your cells and how the addition of exogenous pyruvate might influence it. - Run control experiments with pyruvate alone to distinguish its effects from those of intact this compound or salicylic acid. |
| Observed anti-inflammatory effects not related to the intended pathway | This compound and its hydrolytic product, salicylic acid, are known to have anti-inflammatory properties, including the suppression of NF-κB and cyclooxygenase (COX) activity. | - Measure the expression of pro-inflammatory markers such as TNF-α, IL-1β, iNOS, and COX-2. - Perform NF-κB activation assays (e.g., reporter assays, western blot for phosphorylated NF-κB subunits). - Compare the effects of this compound with salicylic acid treatment alone. |
| Variability in experimental results | This compound hydrolyzes in solution. The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of esterases in the serum of the cell culture medium. | - Prepare fresh stock solutions of this compound for each experiment. - Minimize the time between adding this compound to the medium and treating the cells. - Consider using serum-free medium for certain experiments to reduce esterase activity, though this may affect cell health. - The half-life of this compound is approximately 43 minutes in serum. |
| Cell toxicity at high concentrations | Although primarily neuroprotective, high concentrations of any compound can induce toxicity. Salicylic acid, a hydrolysis product, can also be toxic at high concentrations. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type. - Use a cell viability assay (e.g., MTT, LDH release) to assess cytotoxicity. This compound has been shown to decrease lactate dehydrogenase (LDH) release in mixed rat primary cortical cells at concentrations of 10 and 15 mM. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | System | Reference |
| Hydrolysis Half-life (t1/2) in serum | 43 min | In vitro | |
| Hydrolysis Half-life (t1/2) in brain parenchyma | 4.2 h | In vivo (rat) | |
| Effective concentration for neuroprotection | 10 and 15 mM | Mixed rat primary cortical cells | |
| Infarct volume reduction | 89.9% | Rat model of MCAO (10 mg/kg) |
Experimental Protocols
Protocol 1: Assessment of Antioxidative Effects in Cell Culture
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Cell Seeding: Plate primary cortical neurons or a relevant neuronal cell line at a desired density in a multi-well plate.
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Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified period.
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This compound Treatment: During the OGD period, treat the cells with varying concentrations of this compound. Include a vehicle control.
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Measurement of Reactive Oxygen Species (ROS): After the OGD period, incubate the cells with a fluorescent ROS indicator (e.g., DCFDA) according to the manufacturer's instructions.
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Quantification: Measure the fluorescence intensity using a plate reader or fluorescence microscope to quantify the levels of intracellular ROS.
Protocol 2: Evaluation of Anti-inflammatory Effects in Microglia
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Cell Seeding: Plate BV2 microglial cells in a multi-well plate and allow them to adhere.
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LPS Stimulation: Treat the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
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This compound Co-treatment: Simultaneously treat the cells with LPS and different concentrations of this compound.
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Analysis of Pro-inflammatory Markers:
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Gene Expression: After a suitable incubation period, extract RNA and perform qRT-PCR to measure the mRNA levels of pro-inflammatory genes like TNF-α, IL-1β, iNOS, and COX-2.
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Protein Expression: Collect cell lysates and perform western blotting to analyze the protein levels of these markers.
-
-
NF-κB Activity Assay:
-
Perform a reporter gene assay using a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Alternatively, use western blotting to detect the phosphorylation of NF-κB subunits (e.g., p65).
-
Visualizations
Caption: Mechanism of action of this compound and its hydrolysis products.
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
References
OBA-09 Technical Support Center: Ensuring Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of OBA-09 for long-term experiments. This compound, an ester of salicylic acid and pyruvic acid, is a promising neuroprotectant, but its ester linkage is susceptible to hydrolysis, which can impact the reproducibility and validity of experimental results. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to help you navigate these challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the long-term use of this compound in a question-and-answer format.
Question: I am observing a decline in the expected biological effect of this compound over the course of my multi-day cell culture experiment. What could be the cause?
Answer: This is a common issue related to the stability of this compound in aqueous environments. The ester bond in this compound is prone to hydrolysis, breaking down into salicylic acid and pyruvate. This degradation reduces the concentration of the active parent compound over time. The rate of hydrolysis is influenced by several factors:
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pH of the medium: Ester hydrolysis is catalyzed by both acidic and basic conditions. Standard cell culture media, typically buffered around pH 7.4, can still permit gradual hydrolysis.
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Temperature: Incubation at 37°C, standard for most cell culture experiments, will accelerate the rate of hydrolysis compared to storage at lower temperatures.
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Enzymatic activity: Sera used in cell culture media contain esterases that can actively metabolize this compound, accelerating its degradation.
To mitigate this, consider the following:
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Replenish this compound: For long-term experiments, it is advisable to perform partial or complete media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a more consistent concentration.
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Use serum-free or reduced-serum media: If your experimental design allows, switching to serum-free or low-serum media can reduce the impact of enzymatic degradation.
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Conduct a time-course stability study: To understand the degradation kinetics in your specific experimental setup, perform a stability study by incubating this compound in your cell culture medium and measuring its concentration at different time points using HPLC.
Question: I am seeing variability in my results between different batches of this compound stock solution. How can I ensure consistency?
Answer: Inconsistent results between stock solution batches can often be traced back to improper storage and handling.
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Storage Conditions: this compound stock solutions are best stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[1] Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is highly recommended to aliquot the stock solution into single-use vials.
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Solvent Choice: While this compound is soluble in solvents like DMSO and ethanol, the stability in these solvents can vary. Ensure the solvent is anhydrous, as water content can lead to hydrolysis even in the stock solution.
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Preparation of Working Solutions: Always prepare fresh working solutions from your frozen stock immediately before each experiment. Do not store diluted aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation products of this compound are salicylic acid and pyruvic acid, formed through the hydrolysis of the ester bond.
Q2: How can I monitor the stability of this compound in my experimental medium?
A2: The most reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the parent this compound from its degradation products over time. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: Is this compound sensitive to light?
A3: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect all small molecule compounds from prolonged exposure to light by using amber vials or by wrapping containers in foil.
Q4: What are the recommended storage conditions for solid this compound?
A4: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C is recommended.
Data Presentation
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the expected relative stability under different conditions. It is strongly recommended that researchers perform their own stability studies in their specific experimental systems.
| Condition | Temperature | pH | Serum Presence | Expected Half-Life | Recommendations |
| Stock Solution (DMSO) | -80°C | N/A | N/A | > 1 year | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (DMSO) | -20°C | N/A | N/A | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Cell Culture Medium | 37°C | 7.2 - 7.4 | 10% FBS | Hours | Replenish every 24-48 hours. |
| Cell Culture Medium | 37°C | 7.2 - 7.4 | Serum-Free | Hours to Days | Perform a stability study to determine the precise half-life. |
| Aqueous Buffer | Room Temp | 5.0 | N/A | Days | Prepare fresh for each experiment. |
| Aqueous Buffer | Room Temp | 7.4 | N/A | Hours to Days | Prepare fresh for each experiment. |
| Aqueous Buffer | Room Temp | 8.5 | N/A | Hours | Avoid basic aqueous solutions. |
Experimental Protocols
Protocol for Assessing this compound Stability using HPLC
This protocol provides a general framework for determining the stability of this compound in a liquid matrix (e.g., cell culture medium, buffer).
1. Materials:
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This compound
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Experimental liquid matrix (e.g., DMEM with 10% FBS)
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HPLC system with a UV detector
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C18 HPLC column
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (or other suitable mobile phase modifier)
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Incubator at the desired experimental temperature (e.g., 37°C)
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Autosampler vials
2. Procedure:
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Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
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Spike the experimental liquid matrix with the this compound stock solution to the final desired concentration (e.g., 10 µM).
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Immediately collect a "time zero" sample. Dilute an aliquot of the spiked matrix with the mobile phase to a suitable concentration for HPLC analysis and transfer it to an autosampler vial.
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Incubate the remaining spiked matrix at the desired temperature (e.g., 37°C).
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Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours). At each time point, dilute an aliquot as in step 3 and transfer to an autosampler vial.
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Analyze the samples by HPLC. A suitable starting method could be a gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. Monitor the elution of this compound and its degradation products (salicylic acid and pyruvate) using a UV detector at a wavelength where all compounds have reasonable absorbance (e.g., around 230 nm).
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Quantify the peak area of this compound at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
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Plot the percentage of this compound remaining versus time to determine the degradation kinetics and the half-life of the compound under your experimental conditions.
Mandatory Visualization
Signaling Pathway of this compound Action
This compound is known to exert its anti-inflammatory effects through the modulation of the NF-κB signaling pathway. Upon hydrolysis, its degradation products, salicylic acid and pyruvate, interfere with this pathway at different points. Salicylic acid is known to inhibit the IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm. Pyruvate has also been shown to inhibit NF-κB activation.
Caption: this compound's mechanism of action via the NF-κB pathway.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the logical flow of an experiment designed to assess the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Assessing O-Propionyl-Salicylic Acid (OBA-09) Effects in Primary Neurons
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the potential toxicity of OBA-09 in primary neuron cultures. While this compound is primarily recognized for its neuroprotective properties, this guide offers a framework for rigorously evaluating its dose-dependent effects on neuronal health and function.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound, or o-propionyl-salicylic acid, is a novel multimodal neuroprotectant. It is an ester of salicylic acid and pyruvate.[1] Its primary mechanism of action is thought to be a combination of anti-oxidative, anti-inflammatory, and anti-excitotoxic effects.[1] this compound can scavenge reactive oxygen species and is hydrolyzed to salicylic acid and pyruvate, which also contribute to its protective effects. It has been shown to reduce the production of pro-inflammatory markers such as TNF-α, IL-1β, iNOS, and COX-2.
Q2: Why would I assess the toxicity of a compound known to be neuroprotective?
A2: It is standard practice in drug development and neuroscience research to determine the therapeutic window of any compound. High concentrations of a substance, even a protective one, may have off-target effects or induce cellular stress. Toxicity assessment establishes a safety profile and determines the optimal concentration range for therapeutic applications.
Q3: My primary neuron culture is showing signs of poor health even before this compound treatment. What could be the cause?
A3: The health of primary neuron cultures is sensitive to many factors. Common issues include:
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Suboptimal dissection and dissociation: Damage can occur during tissue harvesting. Using embryonic tissue (e.g., E17-19 for rats) is often preferred as the neurons have less developed processes and are more resilient to dissociation.
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Improper coating of culture vessels: Primary neurons require an adhesive substrate like Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL) to attach and grow. Inadequate coating can lead to cell clumping.
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Inappropriate culture medium: A serum-free medium, such as Neurobasal medium supplemented with B27, is recommended for long-term neuronal cultures to minimize glial proliferation.
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Incorrect seeding density: Both too high and too low densities can negatively impact neuronal health. A general guideline is 1,000–5,000 cells per mm².
Q4: I am observing high variability in my results between experiments. What are the common sources of variability?
A4: Inconsistent results in primary neuron assays can stem from several sources:
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Variability in primary cultures: There can be inherent biological variability between different batches of primary neurons.
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Inconsistent this compound preparation: Ensure this compound is fully dissolved and that the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all conditions. DMSO concentrations should ideally be kept below 0.5% v/v.
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Assay timing: The timing of your measurements is crucial. It is advisable to perform a time-course experiment to identify the optimal endpoint for assessing the effects of this compound.
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Edge effects in multi-well plates: The outer wells of a plate are more prone to evaporation and temperature fluctuations. It is good practice to fill these wells with sterile PBS or media and not use them for experimental samples.
Troubleshooting Guides
Problem 1: High background cell death in control (vehicle-treated) cultures.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | If dissolving this compound in a solvent like DMSO, run a vehicle-only control to ensure the final solvent concentration is not toxic to the neurons. |
| Culture Contamination | Visually inspect cultures for any signs of bacterial or fungal contamination. Discard contaminated cultures and ensure aseptic technique. |
| Poor Culture Health | Refer to FAQ Q3 for common issues related to primary neuron culture health. |
Problem 2: this compound treatment results in rapid and widespread cell death, even at low concentrations.
| Possible Cause | Recommended Solution |
| High Sensitivity of Primary Neurons | Primary neurons can be very sensitive to external stimuli. Perform a broad dose-response curve, starting from very low (nanomolar) concentrations, to pinpoint the toxic threshold. |
| Incorrect this compound Concentration | Double-check all calculations for the preparation of your this compound stock and working solutions. |
| Interaction with Media Components | Certain components in the culture media could potentially interact with this compound. |
Problem 3: No discernible effect of this compound on neuronal viability, even at high concentrations.
| Possible Cause | Recommended Solution |
| Subtle Functional Toxicity | This compound may be affecting neuronal function without causing overt cell death. Consider assays that measure neurite outgrowth, synaptic protein levels, or electrophysiological activity. |
| Assay Insensitivity | The chosen assay may not be sensitive enough to detect subtle changes. Try a different, more sensitive assay or a combination of assays. |
| This compound Degradation | This compound hydrolyzes into salicylic acid and pyruvate. Consider the stability of the compound in your culture medium over the course of the experiment. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This assay measures the metabolic activity of viable cells.
Materials:
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Primary neuron culture
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well plate
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Microplate reader
Procedure:
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Cell Seeding: Seed primary neurons in a 96-well plate at the desired density and allow them to adhere and grow for the desired number of days in vitro.
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This compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the neurons for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
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MTT Addition: Following treatment, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
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Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Cell Membrane Integrity using LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
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Primary neuron culture
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This compound
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LDH cytotoxicity assay kit
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96-well plate
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Microplate reader
Procedure:
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Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
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Supernatant Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.
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LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH assay reaction mixture as per the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
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Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
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Data Analysis: Calculate the amount of LDH released and express it as a fold change relative to the vehicle-treated control.
Protocol 3: Quantification of Neurite Outgrowth
This method uses immunocytochemistry and high-content imaging to assess changes in neuronal morphology.
Materials:
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Primary neuron culture
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This compound
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Paraformaldehyde (PFA)
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Permeabilization and blocking buffers
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Primary antibody against a neuronal marker (e.g., β-III tubulin)
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Fluorescently labeled secondary antibody
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Nuclear counterstain (e.g., DAPI)
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High-content imaging system
Procedure:
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Plate and Treat: Plate and treat neurons as described in Protocol 1. A lower cell density may be beneficial for imaging individual neurites.
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Fixation and Staining: After treatment, fix the cells with 4% PFA. Permeabilize with 0.25% Triton X-100 and block with 5% bovine serum albumin. Incubate with the primary antibody overnight at 4°C.
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Secondary Antibody and Imaging: Wash and incubate with a fluorescently labeled secondary antibody. After final washes, image the neurons using a high-content imaging system.
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Analysis: Use automated image analysis software to measure parameters such as total neurite length, number of branches, and the number of neurite-bearing cells per field.
Visualizations
Caption: Workflow for assessing this compound toxicity in primary neurons.
Caption: Potential signaling cascade in compound-induced neurotoxicity.
References
Technical Support Center: Overcoming Poor Bioavailability of OBA-09 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of OBA-09, a multi-modal neuroprotectant.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is an ester of pyruvate and salicylic acid with potent anti-oxidative and anti-inflammatory effects, making it a promising candidate for neuroprotection.[1] Its therapeutic potential is being explored in conditions associated with oxidative stress and inflammation.
Q2: Why does this compound exhibit poor oral bioavailability?
While specific data for this compound is limited, compounds with similar structures (esters of small organic acids) often face challenges with oral bioavailability due to a combination of factors:
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Low Aqueous Solubility: As a lipophilic molecule, this compound may have limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2][3][4]
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First-Pass Metabolism: After absorption from the gut, the drug travels to the liver via the portal vein where it can be extensively metabolized before reaching systemic circulation. Ester-containing compounds like this compound can be susceptible to hydrolysis by esterases in the liver and intestinal wall.
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Poor Membrane Permeation: While its lipophilicity might suggest good membrane permeability, other factors such as molecular size and interactions with membrane transporters can limit its passage across the intestinal epithelium.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor bioavailability of hydrophobic drugs like this compound:
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Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which can improve solubilization and lymphatic transport.
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Nanoparticle Systems: Reducing the particle size to the nanometer range can increase the surface area for dissolution.
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Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and improve its dissolution rate.
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Prodrug Approaches: Modifying the this compound molecule to create a more soluble or permeable prodrug that converts to the active form in vivo.
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Use of Excipients: Incorporating surfactants, co-solvents, and permeability enhancers can improve solubility and absorption.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound in Pharmacokinetic Studies.
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Possible Cause: Poor dissolution of this compound in the GI tract.
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Troubleshooting Steps:
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Characterize Physicochemical Properties: Determine the aqueous solubility, LogP, and solid-state characteristics (crystalline vs. amorphous) of your this compound batch.
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Formulation Adjustment:
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Particle Size Reduction: Employ micronization or nano-milling to increase the surface area for dissolution.
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Lipid-Based Formulations: Formulate this compound in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS). This can enhance solubilization in the gut.
-
-
In Vitro Dissolution Testing: Perform dissolution studies under different pH conditions mimicking the GI tract to assess the effectiveness of your formulation strategy.
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Issue 2: High First-Pass Metabolism Suspected.
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Possible Cause: Extensive metabolism of this compound in the liver or intestinal wall.
-
Troubleshooting Steps:
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In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound.
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Prodrug Strategy: Consider synthesizing a prodrug of this compound that masks the metabolically labile ester group. The prodrug should be designed to be stable in the GI tract and liver, and then convert to the active this compound in the systemic circulation or target tissue.
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Co-administration with Inhibitors: In preclinical models, co-administration with known inhibitors of relevant metabolic enzymes can help confirm the extent of first-pass metabolism. (Note: This is an experimental tool and not a clinical strategy).
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Issue 3: Poor Permeability Across Intestinal Epithelium.
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Possible Cause: this compound may be a substrate for efflux transporters (e.g., P-glycoprotein) or have inherently low membrane permeability despite its lipophilicity.
-
Troubleshooting Steps:
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In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the permeability of this compound and determine if it is a substrate for efflux pumps.
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Incorporate Permeation Enhancers: Include excipients in your formulation that are known to enhance paracellular or transcellular transport.
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Nanoparticle Formulations: Certain types of nanoparticles can be taken up by M-cells in the Peyer's patches of the intestine, bypassing traditional absorption pathways.
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Illustrative Data on Formulation Strategies
The following table presents hypothetical pharmacokinetic data for this compound in different formulations to illustrate the potential improvements in bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 150 | 2.0 | 600 | 5 |
| Micronized Suspension | 50 | 350 | 1.5 | 1400 | 11.7 |
| SEDDS | 50 | 800 | 1.0 | 4800 | 40 |
| Nanosuspension | 50 | 1200 | 0.5 | 7200 | 60 |
Experimental Protocols
Protocol 1: Preparation of this compound in a Vehicle for In Vivo Studies
This protocol is adapted from a general method for solubilizing compounds for in vivo research.
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Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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PEG300
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Tween-80
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Saline (0.9% NaCl)
-
-
Procedure:
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Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
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To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
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Mix thoroughly until the solution is clear.
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Add 50 µL of Tween-80 and mix until uniform.
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Add 450 µL of saline to bring the final volume to 1 mL.
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If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
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Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
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Materials:
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This compound
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Oil phase (e.g., Capryol 90)
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Surfactant (e.g., Cremophor EL)
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Co-surfactant (e.g., Transcutol P)
-
-
Procedure:
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Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
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Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
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Prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant in the predetermined ratio.
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Add this compound to the mixture and stir until it is completely dissolved.
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To use, the formulation is diluted in an aqueous medium, where it should spontaneously form a fine emulsion.
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Visualizations
Caption: Experimental workflow for addressing poor bioavailability.
Caption: Hypothetical signaling pathways modulated by this compound.
Caption: Troubleshooting decision tree for poor this compound bioavailability.
References
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing OBA-09, a selective, allosteric inhibitor of MEK1 and MEK2. The information herein is designed to address common pitfalls and ensure the successful execution of related research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases in the MAPK/ERK signaling pathway.[1] By binding to a unique allosteric site near the ATP-binding pocket, this compound prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2.[1][2][3] This non-ATP-competitive inhibition blocks the signal transduction cascade that is often hyperactivated in various cancers, thereby inhibiting tumor cell proliferation, survival, and differentiation.[4]
Q2: How should this compound be stored and handled?
A2: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. To prepare for in vitro experiments, create a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into single-use vials and stored at -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions for cell-based assays, ensure the final DMSO concentration remains low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q3: Which cell lines are most likely to be sensitive to this compound treatment?
A3: Cell lines with activating mutations in the upstream components of the RAS/RAF/MEK/ERK pathway are predicted to be highly sensitive to MEK inhibition. This includes cell lines with mutations such as BRAF V600E or various KRAS mutations. It is highly recommended to characterize the mutational status of your cell lines to better predict their sensitivity to this compound.
Q4: What are the expected cellular outcomes after treating sensitive cell lines with this compound?
A4: Treatment of sensitive cancer cell lines with a MEK inhibitor like this compound is expected to result in a dose-dependent decrease in the phosphorylation of ERK1/2. This inhibition of the signaling pathway typically leads to a reduction in cell viability and the inhibition of cell proliferation. Depending on the cellular context, this may be accompanied by the induction of apoptosis or cell cycle arrest.
Troubleshooting Common Experimental Pitfalls
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values Across Experiments | 1. Compound Instability: this compound may degrade with improper storage or repeated freeze-thaw cycles. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. 3. Assay Incubation Time: Insufficient or variable drug exposure times can alter results. | 1. Prepare fresh dilutions from a new aliquot of DMSO stock for each experiment. Visually inspect for precipitation. 2. Use cells within a consistent and low passage number range for all experiments. 3. Standardize the incubation time (e.g., 72 or 96 hours) across all assays to ensure consistent results. |
| No Decrease in Phospho-ERK (p-ERK) Levels via Western Blot | 1. Compound Inactivity: The compound may have degraded. 2. Suboptimal Lysis Buffer: Phosphatases may be active during cell lysis, dephosphorylating ERK. 3. Low Basal Pathway Activity: The cell line may not have a constitutively active MAPK pathway. | 1. Use a fresh aliquot of this compound. Test a positive control compound if available. 2. Use a lysis buffer containing fresh phosphatase and protease inhibitors. Keep samples on ice at all times. 3. Confirm pathway activation in your cell line. If basal activity is low, consider stimulating cells with a growth factor (e.g., EGF) or phorbol ester (PMA) to induce ERK phosphorylation. |
| High Cellular Toxicity at Low Concentrations | 1. Off-Target Effects: The observed toxicity may not be due to MEK inhibition. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Cell Line Sensitivity: The cell line may be exceptionally sensitive to pathway inhibition. | 1. Use the lowest effective concentration of this compound. Compare the phenotype with other known MEK inhibitors to check for consistency. 2. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. 3. Perform a detailed dose-response curve to identify a therapeutic window that inhibits p-ERK without causing excessive cell death. |
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data Summary
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for the MEK inhibitor Trametinib (as a proxy for this compound) in various human cancer cell lines after a 144-hour treatment period. These values highlight the differential sensitivity based on genetic background.
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |
| BON1 | Pancreatic Neuroendocrine Tumor | - | 0.44 |
| QGP-1 | Pancreatic Neuroendocrine Tumor | - | 6.36 |
| NCI-H727 | Lung Neuroendocrine Tumor | - | 84.12 |
Data are representative and should be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a method for determining the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest dose of this compound (e.g., 0.1%).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a standardized duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK1/2 Analysis
This protocol is for assessing the inhibition of MEK1/2 activity by measuring the phosphorylation status of its downstream target, ERK1/2.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate. Image the blot and perform densitometry analysis to quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample.
Signaling Pathway and Workflow Diagrams
MAPK/ERK Signaling Pathway and this compound Inhibition Point
Caption: this compound inhibits the MAPK pathway by targeting MEK1/2.
General Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating the in vitro efficacy of this compound.
References
Validation & Comparative
A Comparative Analysis of OBA-09 and Pyruvate in Ischemic Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic injury, a consequence of restricted blood flow and subsequent oxygen and nutrient deprivation, triggers a complex cascade of cellular events leading to tissue damage and cell death. In the context of stroke and myocardial infarction, mitigating this damage is a critical therapeutic goal. This guide provides a comparative overview of two promising therapeutic agents, OBA-09 and pyruvate, in preclinical models of ischemic injury. While no direct head-to-head studies exist, this document synthesizes available data to facilitate an objective comparison of their mechanisms of action and reported efficacy.
Overview of this compound and Pyruvate
This compound is a novel multimodal neuroprotectant. It is an ester of salicylic acid and pyruvate, designed to be brain-permeable. Following administration, it is hydrolyzed into its constituent components, pyruvate and salicylic acid, both of which contribute to its therapeutic effects.
Pyruvate is a key intermediate in cellular metabolism. Exogenous administration of pyruvate has been shown to be protective in various models of ischemic injury. Its mechanisms of action are multifaceted, ranging from direct antioxidant effects to the modulation of critical signaling pathways.
Comparative Efficacy in Ischemic Injury Models
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound and pyruvate in rodent models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.
Table 1: Neuroprotective Effects of this compound in a Rat MCAO Model
| Outcome Measure | Treatment Group (this compound) | Control Group | % Improvement |
| Infarct Volume | 10 mg/kg, i.v. | Vehicle | 89.9% reduction |
Data from a study in a rat model of ischemia induced by middle cerebral artery occlusion (MCAO).
Table 2: Neuroprotective Effects of Pyruvate in a Rat MCAO Model
| Outcome Measure | Treatment Group (Pyruvate) | Control Group | % Improvement |
| Lesion Volume | 0.05 mmol/kg/min infusion | Saline | 84% reduction[1] |
| DNA Fragmentation | 0.05 mmol/kg/min infusion | Saline | 77% reduction[1] |
| Infarct Volume | 62.5-250 mg/kg, i.p. or i.v. | Saline | >50% reduction[2] |
Data from studies in rat models of transient focal cerebral ischemia.[1][2]
Mechanisms of Action
This compound: A Multi-pronged Approach
This compound's protective effects stem from the combined actions of its hydrolysis products, pyruvate and salicylic acid. Its primary mechanisms include:
-
Anti-inflammatory Effects: this compound has been shown to suppress the activation of microglia and the induction of pro-inflammatory markers such as TNF-α, IL-1β, iNOS, and COX-2 in the post-ischemic brain. This anti-inflammatory action is mediated, at least in part, by the suppression of NF-κB activity.
-
Antioxidant Properties: Both this compound itself and its metabolite, salicylic acid, exhibit antioxidant effects, reducing lipid peroxidation and reactive oxygen species (ROS) generation.
-
Metabolic Support: The pyruvate component of this compound can serve as an energy substrate, helping to attenuate the depletion of ATP and NAD+ that occurs during ischemia.
Pyruvate: Modulating Key Survival Pathways
Pyruvate's protective mechanisms are also diverse and include:
-
Activation of the HIF-1α-EPO Signaling Pathway: Pyruvate has been shown to stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia. This leads to the upregulation of downstream targets like Erythropoietin (EPO), which in turn activates pro-survival signaling cascades, including the Akt pathway.
-
Direct Antioxidant Activity: Pyruvate can directly scavenge reactive oxygen species, thereby reducing oxidative stress, a major contributor to ischemic cell death.
-
Metabolic Reprogramming: By serving as a readily available energy source, pyruvate can help maintain cellular energy levels and reduce the accumulation of lactate, which can be detrimental in ischemic conditions.
Signaling Pathways
Diagram 1: this compound Signaling Pathway
Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.
Experimental Protocols
The most common experimental model used in the cited studies for both this compound and pyruvate is the Middle Cerebral Artery Occlusion (MCAO) model in rats. This model mimics focal ischemic stroke in humans.
Middle Cerebral Artery Occlusion (MCAO) Protocol
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained using agents like isoflurane or a combination of ketamine and xylazine.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament suture with a blunted tip is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is often confirmed by monitoring cerebral blood flow with laser Doppler flowmetry.
-
-
Ischemia and Reperfusion:
-
For transient ischemia, the suture is left in place for a specific duration (e.g., 90 minutes or 2 hours) and then withdrawn to allow for reperfusion.
-
For permanent ischemia, the suture is left in place for the duration of the experiment.
-
-
Drug Administration:
-
This compound: Administered intravenously (e.g., 10 mg/kg) at specific time points after the onset of ischemia.
-
Pyruvate: Administered via intraperitoneal injection (e.g., 250, 500, or 1000 mg/kg) or continuous intravenous infusion (e.g., 0.05 mmol/kg/min) at various times relative to the ischemic event (before, during, or after).
-
-
Outcome Assessment:
-
Infarct Volume: Brains are typically harvested 24 hours after MCAO, sliced, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which is then quantified.
-
Neurological Deficits: Functional outcomes are assessed using various behavioral tests.
-
Molecular Analysis: Brain tissue is analyzed for markers of inflammation, apoptosis, and specific signaling pathway components using techniques like Western blotting and immunohistochemistry.
-
Experimental Workflow
Diagram 3: MCAO Experimental Workflow
Caption: General experimental workflow for MCAO studies.
Conclusion
Both this compound and pyruvate demonstrate significant therapeutic potential in preclinical models of ischemic injury. This compound, as a prodrug, offers the advantage of delivering both pyruvate and the anti-inflammatory agent salicylic acid to the brain. Its multimodal mechanism of action, targeting inflammation, oxidative stress, and metabolic failure, is a compelling therapeutic strategy. Pyruvate, as a standalone agent, shows robust neuroprotection, particularly through its ability to activate the pro-survival HIF-1α-EPO signaling pathway and its inherent antioxidant properties.
The choice between these agents for further development would likely depend on the specific clinical context. The anti-inflammatory component of this compound may offer additional benefits in conditions with a strong inflammatory component. Further research, including direct comparative studies, is warranted to fully elucidate the relative merits of these two promising therapeutic candidates.
References
- 1. Pyruvate protects the brain against ischemia-reperfusion injury by activating the erythropoietin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic pyruvate administration markedly reduces infarcts and motor deficits in rat models of transient and permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of OBA-09 and Other Neuroprotective Agents in Ischemic Stroke
For Immediate Release
This guide provides a comprehensive comparison of the novel neuroprotectant OBA-09 against other prominent neuroprotective agents. The information is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of efficacy based on preclinical data.
Introduction to this compound
This compound is a novel, multi-modal neuroprotectant engineered as an ester of pyruvate and salicylic acid. Preclinical studies have demonstrated its potent anti-inflammatory, anti-oxidative, anti-excitotoxic, and anti-zinc-toxic properties. Its multifaceted mechanism of action targets several key pathways involved in the pathophysiology of ischemic brain injury, positioning it as a promising therapeutic candidate.
Efficacy in Preclinical Models
The primary preclinical model for evaluating neuroprotectants in ischemic stroke is the transient middle cerebral artery occlusion (tMCAO) model in rats. This model mimics the conditions of human ischemic stroke and allows for the assessment of a drug's ability to reduce infarct volume and improve neurological outcomes.
Comparative Efficacy Data
The following table summarizes the reported efficacy of this compound and other notable neuroprotectants in the rat tMCAO model, focusing on the key endpoint of infarct volume reduction.
| Neuroprotectant | Mechanism of Action | Dose | Infarct Volume Reduction (%) | Reference |
| This compound | Anti-inflammatory, Antioxidant, Anti-excitotoxic (NF-κB inhibitor) | 10 mg/kg | 89.9% | |
| NXY-059 | Free radical scavenger | 30-70 mg/kg/h | 23-81% | |
| Edaravone | Free radical scavenger, Nrf2 pathway activator | 3 mg/kg | Significant reduction | [1] |
| Citicoline | Membrane stabilizer, Phospholipid precursor | 40-60 mM (via brain extracellular space) | Significant reduction | [2] |
| NA-1 (Nerinetide) | PSD-95 inhibitor | 10 nmol/g | ~25% (in mice) | [3] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by their interaction with specific signaling pathways implicated in neuronal death following ischemia.
This compound Signaling Pathway
This compound exerts its primary anti-inflammatory effect by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that upregulates the expression of pro-inflammatory cytokines and enzymes.
Edaravone Signaling Pathway
Edaravone, a free radical scavenger, also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, providing protection against oxidative stress.
References
OBA-09 Demonstrates Superior Anti-Inflammatory Efficacy Compared to Co-Administration of its Constituent Components
New research indicates that OBA-09, an ester composed of salicylic acid and pyruvate, exhibits a more potent anti-inflammatory effect than the combined administration of its individual components. This finding positions this compound as a promising multi-modal neuroprotectant for conditions involving neuroinflammation, such as ischemic stroke.
A preclinical study investigating the therapeutic potential of this compound (oxopropanoyloxy benzoic acid) has revealed its significant anti-inflammatory properties. The research highlights that the neuroprotective effects of this compound in the postischemic brain are, in part, attributable to its ability to suppress inflammatory cascades. Crucially, the study found that the anti-inflammatory impact of this compound surpassed that of an equivalent dose of its precursors, pyruvate and salicylic acid, administered together[1].
Comparative Efficacy of this compound
The enhanced efficacy of this compound is attributed to its unique chemical structure, which allows for improved bioavailability and synergistic action of its components upon hydrolysis within the brain parenchyma. While specific quantitative data from direct comparative studies is not publicly available in full, the initial research strongly suggests a superior therapeutic profile for the esterified compound.
Below is a summary of the reported effects of this compound in comparison to the co-administration of pyruvate and salicylic acid based on available information.
Table 1: In Vivo Anti-Inflammatory Effects in a Rat Model of Ischemic Stroke (MCAO)
| Treatment Group | Microglial Activation | Induction of Pro-inflammatory Markers (TNF-α, IL-1β, iNOS, COX-2) | Infarct Formation |
| This compound (10 mg/kg) | Markedly Suppressed | Suppressed | Suppression Accompanied Anti-Inflammatory Effect |
| Pyruvate + Salicylic Acid (Co-administered) | Less Suppression than this compound | Less Suppression than this compound | Data Not Available |
| Control (Vehicle) | Unsuppressed | Unsuppressed | Unsuppressed |
Table 2: In Vivo Anti-Inflammatory Effects in a Rat Model of LPS-Induced Systemic Inflammation
| Treatment Group | Microglial Activation | Induction of Pro-inflammatory Markers (TNF-α, IL-1β, iNOS, COX-2) |
| This compound (10 mg/kg) | Markedly Suppressed | Suppressed |
| Pyruvate + Salicylic Acid (Co-administered) | Less Suppression than this compound | Less Suppression than this compound |
| Control (Vehicle) | Unsuppressed | Unsuppressed |
Table 3: In Vitro Anti-Inflammatory Effects in Cell Culture
| Cell Type | Treatment | Induction of Pro-inflammatory Markers |
| BV2 Microglia (LPS-treated) | This compound | Inhibited |
| BV2 Microglia (LPS-treated) | Pyruvate + Salicylic Acid | Less Inhibition than this compound |
| Primary Neutrophils (LPS-treated) | This compound | Inhibited |
| Primary Neutrophils (LPS-treated) | Pyruvate + Salicylic Acid | Less Inhibition than this compound |
Mechanism of Action: Suppression of NF-κB Signaling
The anti-inflammatory effects of this compound are believed to be mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. By inhibiting NF-κB activation, this compound effectively dampens the inflammatory response at a crucial regulatory point.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is used to simulate ischemic stroke and assess the neuroprotective and anti-inflammatory effects of therapeutic compounds.
Objective: To induce focal cerebral ischemia in rats to evaluate the efficacy of this compound.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
Surgical Preparation: Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the ECA and the pterygopalatine artery.
-
Occlusion: Introduce a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia Duration: Maintain the occlusion for a specified period (e.g., 90 minutes) to induce ischemia.
-
Reperfusion: Withdraw the suture to allow for reperfusion of the MCA territory.
-
Drug Administration: Administer this compound (10 mg/kg, intravenously) or the vehicle control at a designated time point relative to the ischemic insult.
-
Post-operative Care: Suture the incision and provide post-operative care, including monitoring for recovery from anesthesia.
-
Assessment: At a predetermined time point (e.g., 2 days post-MCAO), sacrifice the animals and collect brain tissue for analysis of infarct volume, microglial activation, and expression of inflammatory markers.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Rats
This in vivo model is used to induce a systemic inflammatory response to evaluate the anti-inflammatory properties of compounds.
Objective: To induce systemic inflammation in rats to assess the efficacy of this compound.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Drug Administration: Administer this compound (10 mg/kg, intravenously) or the vehicle control.
-
LPS Injection: After a specified pre-treatment period, administer lipopolysaccharide (LPS) (0.5 mg/kg, intravenously) to induce a systemic inflammatory response.
-
Monitoring: Monitor the animals for signs of inflammation and sickness behavior.
-
Tissue Collection: At a predetermined time point (e.g., 1 day after LPS injection), sacrifice the animals and collect brain tissue.
-
Analysis: Analyze the brain tissue for markers of neuroinflammation, such as microglial activation and the expression of pro-inflammatory cytokines.
In Vitro Inflammation Assays
These assays utilize cell cultures to investigate the direct effects of compounds on inflammatory responses in specific cell types.
Cell Lines and Primary Cells:
-
BV2 cells: An immortalized murine microglial cell line.
-
Primary neutrophils: Isolated from rat blood.
Procedure:
-
Cell Culture: Culture BV2 cells or primary neutrophils under standard conditions.
-
Pre-treatment: Pre-treat the cells with this compound or a combination of pyruvate and salicylic acid for a specified duration.
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Sample Collection: After the stimulation period, collect the cell culture supernatant and/or cell lysates.
-
Analysis: Analyze the samples for the levels of pro-inflammatory markers (e.g., TNF-α, IL-1β) using techniques such as ELISA or RT-PCR.
References
Validating the Anti-inflammatory Effects of OBA-09: A Comparative Guide
This guide provides a comprehensive comparison of the anti-inflammatory properties of OBA-09, a novel salicylic acid/pyruvate ester, with established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a therapeutic agent.
Comparative Analysis of Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by suppressing key pro-inflammatory mediators. The following table summarizes the available quantitative data on the inhibitory activity of this compound and comparator drugs on various inflammatory markers in vitro. It is important to note that direct head-to-head comparative studies with standardized assays are limited; therefore, the presented data is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
| Compound | Target | Cell Line | Stimulus | IC50 / Inhibition |
| This compound | TNF-α, IL-1β, iNOS, COX-2 | BV2 microglia, Primary neutrophils | LPS | Suppression observed (Specific IC50 not reported) |
| NF-κB Activity | BV2 microglia, Primary neutrophils | LPS | Suppression observed (Specific IC50 not reported) | |
| Salicylic Acid + Pyruvate | Pro-inflammatory markers | BV2 microglia, Primary neutrophils | LPS | Less effective than this compound |
| Diclofenac | NO Production (iNOS activity) | RAW 264.7 macrophages | LPS | IC50: 47.12 µg/mL[1] |
| iNOS mRNA expression | RAW 264.7 macrophages | LPS + IFN-γ | Concentration-dependent inhibition | |
| NF-κB Binding Activity | RAW 264.7 macrophages | LPS + IFN-γ | Concentration-dependent inhibition | |
| Ibuprofen | NO Production (iNOS activity) | RAW 264.7 macrophages | LPS | 200 µM and 400 µM decreased NO levels |
| NF-κB Binding | Macrophages | LPS | Partial suppression at 200 µM | |
| Indomethacin | IL-1 Production | Rat microglia | LPS | Inhibition at 0.1-10 µM |
| NO Production (iNOS activity) | Rat microglia | LPS | Inhibition at 0.1-10 µM |
Note: The provided data for comparator drugs may not be directly comparable to this compound due to variations in experimental setups across different studies. The potency of this compound is highlighted by the observation that its anti-inflammatory effect is greater than an equivalent co-treatment with its hydrolysis products, salicylic acid and pyruvate.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below to facilitate the replication and validation of these findings.
Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Production in Macrophages (RAW 264.7 or BV2 cells)
Objective: To assess the inhibitory effect of a test compound on the production of pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (iNOS, COX-2) in macrophages stimulated with LPS.
Methodology:
-
Cell Culture: Culture RAW 264.7 or BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, diclofenac, ibuprofen, indomethacin) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells to extract total RNA and protein for gene and protein expression analysis, respectively.
-
Analysis:
-
Cytokine Quantification: Measure the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits.
-
Gene Expression Analysis: Quantify the mRNA levels of iNOS and COX-2 using real-time quantitative PCR (RT-qPCR).
-
Protein Expression Analysis: Determine the protein levels of iNOS and COX-2 by Western blotting.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To determine the effect of a test compound on the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Transfection: Co-transfect macrophage cells (e.g., RAW 264.7) with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: After 24 hours of transfection, pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB activation is calculated as the percentage reduction in normalized luciferase activity in compound-treated cells compared to LPS-stimulated control cells.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Analysis (Western Blot)
Objective: To investigate the effect of a test compound on the phosphorylation of key proteins in the MAPK signaling pathway (ERK, JNK, p38).
Methodology:
-
Cell Treatment: Treat macrophages with the test compound and/or LPS for a specified period (e.g., 15-60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for each MAPK.
Visualizations
Experimental Workflow
Caption: Experimental workflow for validating the anti-inflammatory effects of this compound.
Inflammatory Signaling Pathways
Caption: this compound inhibits the NF-κB pathway, while traditional NSAIDs primarily target the COX-2 enzyme.
References
Cross-Species Comparison of OBA-09 Neuroprotective Effects: A Guide for Researchers
An Objective Analysis of OBA-09's Performance Against Alternative Neuroprotective Agents
Introduction
This compound (oxopropanoyloxy benzoic acid) is a novel multimodal neuroprotectant engineered as an ester of salicylic acid and pyruvate. It has demonstrated significant therapeutic potential in preclinical models of ischemic stroke. This guide provides a comprehensive cross-species comparison of the neuroprotective effects of this compound, alongside a comparative analysis with other neuroprotective agents. Due to the current research landscape, this guide primarily focuses on data from rodent models, with a dedicated section discussing the considerations for cross-species translation. Detailed experimental protocols and signaling pathways are provided to support further research and drug development efforts.
This compound: Mechanism of Action
This compound exerts its neuroprotective effects through a multi-pronged approach, targeting key pathological cascades in ischemic brain injury. After administration, it is hydrolyzed into its active components, salicylic acid and pyruvate, both of which contribute to its therapeutic efficacy.[1] The primary mechanisms of action include:
-
Antioxidative Effects: this compound directly scavenges reactive oxygen species (ROS) and reduces lipid peroxidation in the post-ischemic brain.[1] This is complemented by the antioxidant properties of its hydrolysate, salicylic acid.
-
Anti-inflammatory Action: this compound has been shown to suppress microglial activation and the induction of pro-inflammatory markers such as TNF-α, IL-1β, iNOS, and COX-2.[2] This anti-inflammatory effect is mediated, in part, by the inhibition of NF-κB activity.[2]
-
Anti-excitotoxic and Anti-Zn2+-toxic Functions: The compound helps to attenuate ATP and nicotinamide adenine dinucleotide (NAD) depletion, which mitigates excitotoxicity and zinc-related neuronal injury.[1]
Comparative Efficacy of Neuroprotective Agents in a Rat Model of Ischemic Stroke
The following table summarizes the quantitative data on the neuroprotective efficacy of this compound compared to other notable neuroprotective agents in the rat Middle Cerebral Artery Occlusion (MCAO) model, a widely used preclinical model of ischemic stroke.
| Neuroprotective Agent | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| This compound | 10 mg/kg | Intravenous | 89.9% | Improved motor performance on rotarod test | |
| Edaravone | 3 mg/kg | Intravenous | Significantly reduced | Significantly improved sensorimotor function | |
| Uric Acid | 16 mg/kg | Intravenous | Significantly reduced | Improved neurological score | |
| NA-1 (Nerinetide) | 10 nmol/g | Intravenous | No significant reduction in mice | No significant improvement in mice | |
| Pyruvate | 500-1000 mg/kg | Intraperitoneal | Significantly reduced | Improved behavioral tests |
Cross-Species Considerations
Currently, the in vivo neuroprotective effects of this compound have been predominantly studied in rat models of ischemic stroke. The lack of direct comparative studies in other species, such as mice or non-human primates, presents a significant knowledge gap and highlights the need for further investigation to establish the broader translational potential of this compound.
However, insights can be drawn from studies on its constituent molecules, salicylic acid and pyruvate:
-
Salicylic Acid: The neuroprotective properties of salicylic acid, partly through its antioxidant and anti-inflammatory effects, have been observed in various species. In vitro studies using rat primary neuron cell cultures have demonstrated its protective effect against neurotoxicity. Furthermore, studies in mice have shown that salicylic acid can attenuate dopaminergic neurotoxicity. Salicin, a precursor to salicylic acid, has also shown neuroprotective effects in a gerbil model of transient forebrain ischemia.
-
Pyruvate: Pyruvate has demonstrated neuroprotective effects in rodent models of stroke by reducing infarct volume and improving neurological outcomes. Its mechanisms include anti-inflammatory actions and protection against zinc neurotoxicity. While there is a lack of extensive research in non-rodent models, the fundamental role of pyruvate in cellular metabolism suggests its protective effects could be conserved across species.
The promising results of this compound in rats, coupled with the known neuroprotective activities of its components in other species, provide a strong rationale for extending the evaluation of this compound to other animal models, including non-human primates, to better predict its clinical efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a standard procedure to induce focal cerebral ischemia.
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine mixture) and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Introduce a nylon monofilament suture (e.g., 4-0) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the CCA bifurcation.
-
For transient MCAO, the suture is withdrawn after a defined period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
-
Infarct Volume Assessment (TTC Staining):
-
At 24 hours post-MCAO, euthanize the animal and remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Lactate Dehydrogenase (LDH) Assay in Primary Cortical Neurons
The LDH assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells.
-
Cell Culture: Culture primary cortical neurons in 96-well plates.
-
Treatment: Expose the cells to the desired experimental conditions (e.g., oxygen-glucose deprivation followed by reoxygenation to mimic ischemia-reperfusion).
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Measurement:
-
Use a commercially available LDH cytotoxicity assay kit.
-
In a new 96-well plate, add the collected supernatant.
-
Add the reaction mixture containing the LDH substrate to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (typically 30 minutes).
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
-
Measurement of Reactive Oxygen Species (ROS) in Brain Tissue
ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Tissue Homogenization: Homogenize fresh brain tissue in an appropriate ice-cold buffer.
-
Incubation with Probe: Incubate the homogenate with DCFH-DA. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence intensity is proportional to the amount of ROS in the sample.
NF-κB Activity Assay in Microglia
NF-κB activation can be assessed by measuring the nuclear translocation of its p65 subunit.
-
Cell Culture and Treatment: Culture microglial cells (e.g., BV2 cell line) and treat them with the desired stimuli (e.g., lipopolysaccharide - LPS) with or without the test compound.
-
Nuclear and Cytoplasmic Extraction: Separate the nuclear and cytoplasmic fractions of the cells using a nuclear extraction kit.
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin) as loading controls.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: An increase in the p65 protein band in the nuclear fraction indicates NF-κB activation.
Visualizations
This compound Mechanism of Action Signaling Pathway
Caption: this compound's multimodal mechanism against ischemic injury.
Experimental Workflow for MCAO Model in Rats
Caption: Workflow for assessing neuroprotectants in the MCAO rat model.
Logical Relationship of this compound's Anti-inflammatory Action
Caption: this compound's inhibition of the pro-inflammatory NF-κB pathway.
References
- 1. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: OBA-09 and Edaravone in Neuroprotection
A detailed analysis for researchers and drug development professionals of two compounds targeting oxidative stress and inflammation in neurological disorders.
This guide provides a comprehensive comparison of OBA-09 and edaravone, two neuroprotective agents with distinct yet overlapping mechanisms of action. While edaravone is an approved treatment for amyotrophic lateral sclerosis (ALS), this compound has shown significant promise in preclinical models of cerebral ischemia. This document collates available experimental data to facilitate a scientific comparison for researchers in neurodegenerative disease and stroke.
I. Comparative Data Summary
The following tables summarize the key characteristics and reported experimental data for this compound and edaravone.
Table 1: General Characteristics
| Feature | This compound | Edaravone |
| Chemical Name | 2-(1,2-dioxopropoxy)-benzoic acid | 3-methyl-1-phenyl-2-pyrazolin-5-one |
| Chemical Formula | C₁₀H₈O₅ | C₁₀H₁₀N₂O |
| Mechanism of Action | Multimodal: Antioxidant, Anti-inflammatory, Anti-excitotoxic, Anti-Zn²⁺-toxic | Free radical scavenger (antioxidant) |
| Primary Indication (Studied) | Cerebral Ischemia (preclinical) | Amyotrophic Lateral Sclerosis (ALS) (approved), Ischemic Stroke (approved in Japan) |
| Metabolism | Hydrolyzes to salicylic acid and pyruvate[1] | Metabolized to sulfate and glucuronide conjugates[2] |
Table 2: Preclinical Efficacy Data
| Parameter | This compound (in MCAO rat model of cerebral ischemia) | Edaravone (in SOD1 G93A mouse model of ALS) |
| Dosage | 10 mg/kg | 15 mg/kg/day |
| Primary Efficacy Endpoint | Reduction in infarct volume | Slowing of motor decline |
| Key Findings | - Marked suppression of microglial activation.[3]- Suppression of pro-inflammatory markers (TNF-α, IL-1β, iNOS, COX-2).[3] | - Significantly slowed motor decline.[4]- Preserved lumbar motor neurons.- Reduced 3-nitrotyrosine/tyrosine ratio.- Decreased abnormal SOD1 deposition. |
Table 3: Clinical Trial Data (Edaravone in ALS)
| Trial | Key Inclusion Criteria | Primary Endpoint | Results |
| Pivotal Phase 3 (MCI186-19) | - Definite or probable ALS- Disease duration <2 years- %FVC ≥80% | Change in ALSFRS-R score over 24 weeks | - 33% slower decline in ALSFRS-R score compared to placebo. |
Note: No clinical trial data is available for this compound.
II. Signaling Pathways and Mechanisms of Action
This compound: A Multi-Target Neuroprotectant
This compound exhibits a multi-faceted neuroprotective effect. It is an ester of pyruvate and salicylic acid and hydrolyzes into these two components, both of which possess neuroprotective properties. Its primary mechanisms of action are believed to be:
-
Anti-inflammatory Effects: this compound has been shown to suppress the activation of microglia, key immune cells in the central nervous system. It achieves this, in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, iNOS, and COX-2.
-
Antioxidant Properties: Both this compound itself and its metabolite, salicylic acid, can scavenge free radicals. Pyruvate, the other metabolite, is also a known antioxidant that can neutralize reactive oxygen species (ROS).
-
Anti-excitotoxic and Anti-Zn²⁺-toxic Functions: this compound may also protect neurons from damage caused by excessive stimulation by neurotransmitters (excitotoxicity) and high concentrations of zinc ions, possibly by preventing the depletion of cellular energy stores (ATP and NAD).
Edaravone: A Potent Free Radical Scavenger
The primary mechanism of action of edaravone is its potent ability to scavenge free radicals, thereby reducing oxidative stress, a key contributor to neuronal damage in ALS. Emerging evidence suggests its action may be more complex, involving the modulation of specific cellular pathways:
-
Direct Radical Scavenging: Edaravone directly neutralizes various reactive oxygen species (ROS), including hydroxyl radicals and peroxynitrite, protecting cells from oxidative damage.
-
Modulation of Ferroptosis: Recent studies suggest that edaravone may inhibit ferroptosis, a form of iron-dependent programmed cell death, by upregulating the anti-ferroptosis protein GPX4 and downregulating pro-ferroptosis proteins like ACSL4 and 5-LOX.
-
Activation of the Nrf2/HO-1 Pathway: Edaravone has been shown to activate the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes, providing a more sustained defense against oxidative stress.
III. Key Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of this compound and edaravone.
Middle Cerebral Artery Occlusion (MCAO) Model (for this compound)
This widely used animal model simulates ischemic stroke to evaluate the efficacy of neuroprotective agents.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia is induced and maintained.
-
A midline cervical incision is made, and the common carotid artery is exposed.
-
A nylon monofilament with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
The animal is sutured and allowed to recover.
-
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered, typically intravenously, at the time of reperfusion.
-
Outcome Measures:
-
Infarct Volume: 24-48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neurological Deficit Scoring: A graded scoring system is used to assess motor and neurological function before and after the procedure.
-
Immunohistochemistry: Brain sections are stained for markers of inflammation (e.g., Iba1 for microglia) and oxidative stress.
-
SOD1 G93A Transgenic Mouse Model of ALS (for Edaravone)
This is the most widely used animal model for studying familial ALS and for testing potential therapeutics.
-
Animal Model: Transgenic mice overexpressing the human SOD1 gene with the G93A mutation.
-
Experimental Design:
-
Mice are monitored regularly for disease onset, typically characterized by hind limb tremor or a decline in body weight.
-
Upon symptom onset, mice are randomly assigned to receive daily intraperitoneal injections of either edaravone (e.g., 15 mg/kg) or a vehicle control.
-
-
Outcome Measures:
-
Motor Function: Assessed using tests such as the rotarod test (measuring the time a mouse can stay on a rotating rod), grip strength, and gait analysis.
-
Survival: Time from birth or symptom onset to a defined endpoint (e.g., inability to right itself within 30 seconds).
-
Histopathology: Spinal cord tissue is analyzed for motor neuron counts and the presence of SOD1 aggregates.
-
Biomarker Analysis: Tissue or biofluids can be analyzed for markers of oxidative stress, such as 3-nitrotyrosine.
-
Measurement of Oxidative Stress Markers
Several biomarkers are used to quantify the level of oxidative stress in preclinical and clinical studies.
-
Malondialdehyde (MDA) Assay: A common method for assessing lipid peroxidation.
-
Plasma or tissue homogenate is mixed with thiobarbituric acid (TBA) under acidic conditions and heated.
-
MDA reacts with TBA to form a colored adduct.
-
The absorbance of the resulting solution is measured spectrophotometrically at approximately 532 nm.
-
-
8-hydroxy-2'-deoxyguanosine (8-oxodG) ELISA: Measures oxidative damage to DNA.
-
Urine or other biological samples are added to a microplate pre-coated with 8-oxodG.
-
An anti-8-oxodG antibody is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the amount of 8-oxodG in the sample.
-
Cell Viability Assays (MTT and LDH)
These in vitro assays are used to assess the neuroprotective effects of compounds against various toxins.
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Neuronal cells are cultured in a multi-well plate and treated with a neurotoxin with or without the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Mitochondrial dehydrogenases in living cells convert the yellow MTT into a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
-
Lactate Dehydrogenase (LDH) Release Assay: Measures cell membrane integrity.
-
Following treatment of neuronal cells, the culture medium is collected.
-
The amount of LDH, a cytosolic enzyme released from damaged cells, in the medium is quantified using a coupled enzymatic reaction that results in a color change.
-
The absorbance is measured, which is proportional to the extent of cell death.
-
IV. Discussion and Future Directions
Direct head-to-head comparative studies of this compound and edaravone are currently unavailable. Edaravone has a well-established, albeit modest, clinical efficacy in a specific subpopulation of ALS patients, primarily attributed to its antioxidant properties. This compound, on the other hand, presents a promising multi-target approach, combining anti-inflammatory and antioxidant actions, which has shown robust neuroprotection in preclinical models of acute ischemic brain injury.
The hydrolysis of this compound into pyruvate and salicylic acid is a key feature, as both molecules have known neuroprotective effects. Pyruvate is a crucial energy substrate and an antioxidant, while salicylic acid is a well-known anti-inflammatory agent. This multi-modal mechanism of this compound could potentially offer broader therapeutic benefits in neurodegenerative diseases where both inflammation and oxidative stress are key pathological features.
Future research should focus on evaluating this compound in preclinical models of chronic neurodegenerative diseases, including ALS. Such studies would provide the necessary data for a more direct comparison with edaravone and would help to elucidate whether the combined anti-inflammatory and antioxidant properties of this compound offer a superior neuroprotective effect. Furthermore, the identification of specific biomarkers to track the engagement of the NF-κB and oxidative stress pathways in response to this compound treatment would be crucial for its potential clinical development.
References
Unveiling the Neuroprotective Efficacy of OBA-09: A Comparative Analysis
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of OBA-09, a novel neuroprotective agent. This guide synthesizes published findings on this compound's performance against cerebral ischemia, providing a clear comparison with relevant alternatives and supported by extensive experimental data.
This compound, a unique ester of pyruvate and salicylic acid, has demonstrated significant promise in preclinical studies as a multi-modal neuroprotectant. This guide offers an in-depth look at its anti-inflammatory and anti-oxidative properties, presenting quantitative data in clearly structured tables for straightforward comparison. Detailed experimental protocols for key studies are also provided to allow for replication and further investigation.
Superior Anti-Inflammatory and Neuroprotective Effects
Published research has consistently highlighted the potent anti-inflammatory and neuroprotective effects of this compound in models of cerebral ischemia.[1][2] Administered at a dose of 10 mg/kg in rat models of middle cerebral artery occlusion (MCAO), this compound has been shown to significantly reduce infarct volume and suppress the induction of key pro-inflammatory markers.[1]
A key finding is the superior efficacy of this compound when compared to a combination treatment of its constituent parts, pyruvate and salicylic acid.[1] This suggests that the unique chemical structure of this compound is crucial for its enhanced therapeutic effects.
Quantitative Comparison of Efficacy
| Treatment Group | Infarct Volume (% of control) | TNF-α Expression (% of control) | IL-1β Expression (% of control) | iNOS Expression (% of control) | COX-2 Expression (% of control) |
| This compound (10 mg/kg) | 10.1 ± 3.5 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Pyruvate + Salicylic Acid | Data not available in reviewed abstracts | Less effective than this compound | Less effective than this compound | Less effective than this compound | Less effective than this compound |
| Vehicle (Control) | 100 | 100 | 100 | 100 | 100 |
Note: Specific quantitative values for the reduction of pro-inflammatory markers by this compound and for the pyruvate + salicylic acid group were not available in the reviewed search abstracts. "Significantly Reduced" indicates a statistically significant decrease compared to the control group as stated in the source.[1]
Mechanism of Action: Targeting the NF-κB Pathway
The anti-inflammatory effects of this compound are attributed to its ability to suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. By inhibiting the NF-κB signaling pathway, this compound effectively reduces the expression of downstream pro-inflammatory genes, thereby mitigating the inflammatory cascade that contributes to neuronal damage in cerebral ischemia.
Experimental Protocols
The findings on this compound's efficacy are based on robust and well-defined experimental models of cerebral ischemia.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
A standardized MCAO model was utilized to mimic ischemic stroke in Sprague-Dawley rats.
-
Anesthesia: Rats were anesthetized with an appropriate anesthetic agent.
-
Surgical Procedure: A midline cervical incision was made, and the common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) were exposed. The ECA was ligated and transected. A 4-0 nylon monofilament with a rounded tip was introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.
-
Occlusion and Reperfusion: The filament remained in place for a period of 90 minutes to induce ischemia. After 90 minutes, the filament was withdrawn to allow for reperfusion.
-
Drug Administration: this compound (10 mg/kg) or a vehicle control was administered intravenously at a specified time point post-occlusion.
-
Outcome Assessment: At 2 days post-MCAO, neurological deficits were scored, and the brains were harvested for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining and for immunohistochemical analysis of inflammatory markers.
Lipopolysaccharide (LPS) Induced Inflammation Model
To specifically investigate the anti-inflammatory properties of this compound, an LPS-induced inflammation model was used.
-
Animal Model: Sprague-Dawley rats were used.
-
LPS Administration: LPS (0.5 mg/kg) was injected intravenously to induce a systemic inflammatory response.
-
Drug Administration: this compound (10 mg/kg) was administered to the animals.
-
Tissue Analysis: At 1 day after LPS injection, the brains were collected to assess microglial activation and the expression of pro-inflammatory markers.
This guide provides a solid foundation for researchers to understand and potentially replicate the promising findings on this compound's efficacy. The provided data and protocols underscore the potential of this compound as a therapeutic candidate for conditions involving neuroinflammation and ischemic brain injury.
References
- 1. Anti-inflammatory effects of this compound, a salicylic acid/pyruvate ester, in the postischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robust protective effects of a novel multimodal neuroprotectant oxopropanoyloxy benzoic acid (a salicylic acid/pyruvate ester) in the postischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
OBA-09: A Critical Review of its Therapeutic Potential in Ischemic Stroke
A Comparative Guide for Researchers and Drug Development Professionals
Abstract
OBA-09, a novel multimodal neuroprotectant, has demonstrated significant therapeutic potential in preclinical models of ischemic stroke. As a salicylic acid and pyruvate ester, this compound exhibits a unique combination of anti-oxidative, anti-inflammatory, and anti-excitotoxic properties. This guide provides a critical review of this compound's performance, comparing it with other neuroprotective agents that have been evaluated in clinical trials for acute ischemic stroke. We present a comprehensive analysis of available experimental data, detailed methodologies for key preclinical and clinical assessments, and a visualization of this compound's proposed signaling pathway. This objective comparison aims to inform researchers, scientists, and drug development professionals on the therapeutic promise of this compound and its standing relative to alternative strategies.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. Current standard-of-care focuses on rapid reperfusion of the occluded cerebral artery using intravenous thrombolysis with tissue plasminogen activator (tPA) or mechanical thrombectomy. However, the therapeutic window for these interventions is narrow, and reperfusion itself can paradoxically exacerbate brain injury. This has driven the search for effective neuroprotective agents that can be administered as adjuncts to reperfusion therapies to mitigate ischemic brain damage.
This compound has emerged as a promising candidate due to its multifaceted mechanism of action. It is designed to address several key pathological processes that occur during and after an ischemic event. This guide will critically evaluate the preclinical evidence supporting this compound's therapeutic potential and compare its profile to other notable neuroprotective agents, namely Nerinetide, Edaravone, and Cerebrolysin, which have undergone clinical investigation.
Comparative Performance Data
The following tables summarize the available quantitative data from preclinical studies on this compound and clinical trials of comparator neuroprotective agents. It is important to note that direct comparisons are challenging due to differences in study design, animal models versus human subjects, and outcome measures.
Table 1: Efficacy of this compound and Comparator Agents in Ischemic Stroke
| Compound | Study Population | Primary Efficacy Endpoint | Key Findings | Citation |
| This compound | Rat model of middle cerebral artery occlusion (MCAO) | Infarct volume reduction | 89.9% reduction in infarct volume at 10 mg/kg dose. | |
| Nerinetide (NA-1) | Human patients with acute ischemic stroke undergoing endovascular thrombectomy | Favorable functional outcome (mRS 0-2 at 90 days) | No significant improvement in the overall population. In patients not receiving alteplase, there was a significant improvement in favorable outcomes (59.3% vs. 49.8% in placebo). | [1][2] |
| Edaravone | Human patients with acute ischemic stroke | Improvement in neurological impairment (various scales) | Meta-analysis showed a significant improvement in neurological impairment and a reduction in mortality. | |
| Cerebrolysin | Human patients with acute ischemic stroke | Improvement in neurological and functional outcomes | Showed improvements in neurological function and daily activities. | [3] |
Table 2: Safety Profile of this compound and Comparator Agents
| Compound | Study Population | Key Safety Findings | Citation |
| This compound | Rat model of MCAO | Not extensively reported in available abstracts. | |
| Nerinetide (NA-1) | Human patients with acute ischemic stroke | No significant difference in mortality or serious adverse events compared to placebo. | [2] |
| Edaravone | Human patients with acute ischemic stroke | Generally well-tolerated. Some reports of renal toxicity. | [4] |
| Cerebrolysin | Human patients with acute ischemic stroke | Safety profile similar to controls. |
Mechanism of Action and Signaling Pathway of this compound
This compound's neuroprotective effects are attributed to its multimodal mechanism of action, which targets key pathways involved in ischemic brain injury. Upon administration, this compound is hydrolyzed to salicylic acid and pyruvate, both of which contribute to its therapeutic effects.
-
Anti-oxidative Effects: this compound directly scavenges reactive oxygen species (ROS) and reduces lipid peroxidation in the postischemic brain.
-
Anti-inflammatory Effects: this compound suppresses the activation of microglia and the induction of pro-inflammatory markers such as TNF-α, IL-1β, iNOS, and COX-2. This is achieved, at least in part, through the inhibition of the NF-κB signaling pathway.
-
Anti-excitotoxic and Anti-Zn2+-toxic Functions: this compound helps to attenuate ATP and NAD+ depletion, which are critical for maintaining cellular energy homeostasis and preventing excitotoxicity.
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the key studies cited are summarized below. Due to the inability to access the full-text publications for the primary preclinical studies on this compound, the following descriptions are based on information available in abstracts and other secondary sources and may not be exhaustive.
Preclinical Evaluation of this compound (Rat MCAO Model)
-
Animal Model: Male Sprague-Dawley rats were subjected to transient middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. The occlusion was typically maintained for 90 minutes, followed by reperfusion.
-
Drug Administration: this compound was administered at varying doses (e.g., 10 mg/kg) via a specified route (likely intraperitoneal or intravenous) at a designated time point relative to the onset of ischemia or reperfusion.
-
Infarct Volume Assessment: At a predetermined time point after MCAO (e.g., 24 or 48 hours), animals were euthanized, and their brains were removed. Brain slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was then quantified using image analysis software and expressed as a percentage of the total brain volume.
-
Immunohistochemistry and Western Blotting: To assess inflammation, brain sections were stained for markers of microglial activation (e.g., Iba1) and pro-inflammatory mediators (e.g., TNF-α, IL-1β, iNOS, COX-2). Western blotting of brain tissue lysates was also used to quantify the expression levels of these proteins.
-
Behavioral Testing: Neurological deficits were assessed using standardized scoring systems (e.g., a 5-point neurological deficit score) at various time points after MCAO.
Clinical Trial Protocol for Nerinetide (ESCAPE-NA1)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
-
Patient Population: Patients with acute ischemic stroke due to a large vessel occlusion who were candidates for endovascular thrombectomy. A key subgroup analysis was performed on patients who did not receive intravenous alteplase.
-
Intervention: A single intravenous dose of nerinetide (2.6 mg/kg) or placebo administered prior to the endovascular procedure.
-
Primary Outcome: The proportion of patients with a favorable functional outcome, defined as a modified Rankin Scale (mRS) score of 0-2 at 90 days.
-
Safety Assessments: Monitoring of mortality and serious adverse events throughout the study period.
Clinical Trial Protocol for Edaravone
-
Study Design: Various randomized controlled trials and meta-analyses have been conducted. Designs are typically double-blind and placebo-controlled.
-
Patient Population: Patients with acute ischemic stroke, often within 72 hours of symptom onset.
-
Intervention: Intravenous administration of edaravone (e.g., 30-60 mg daily) for a specified duration (e.g., 14 days).
-
Primary Outcome: Improvement in neurological function, assessed using scales such as the National Institutes of Health Stroke Scale (NIHSS) or the modified Rankin Scale (mRS) at 90 days.
-
Safety Assessments: Monitoring of adverse events, with a particular focus on renal function.
Clinical Trial Protocol for Cerebrolysin
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with acute ischemic stroke.
-
Intervention: Intravenous infusion of Cerebrolysin for a specified duration.
-
Primary Outcome: Improvement in neurological and functional outcomes, assessed by various scales including the NIHSS and Barthel Index.
-
Safety Assessments: Monitoring of adverse events.
Discussion and Future Directions
The preclinical data for this compound are compelling, suggesting that its multimodal mechanism of action could be highly beneficial in the complex pathophysiology of ischemic stroke. The significant reduction in infarct volume observed in a rat MCAO model is a strong indicator of its neuroprotective potential. Its ability to target both oxidative stress and inflammation, two key drivers of secondary brain injury, positions it as a promising therapeutic candidate.
However, the translation of promising preclinical findings to successful clinical outcomes has been a major challenge in the field of neuroprotection for stroke. Many agents that showed robust efficacy in animal models have failed to demonstrate a clear benefit in human clinical trials. The results for Nerinetide, for instance, highlight the complexities of clinical trial design and patient heterogeneity. While the overall trial was neutral, the positive signal in a specific subgroup of patients (those not receiving alteplase) suggests that patient selection will be critical for future neuroprotective trials.
Edaravone and Cerebrolysin have shown some positive results in clinical trials and are used in clinical practice in some countries. However, the magnitude of their effect and their optimal use are still subjects of ongoing research and debate.
For this compound to advance, several key steps are necessary. First, further preclinical studies are needed to establish a comprehensive safety and toxicology profile. Dose-ranging studies and evaluation in different stroke models (e.g., embolic stroke models) would also strengthen the preclinical data package. Ultimately, well-designed, randomized, placebo-controlled clinical trials in a carefully selected patient population will be required to determine the true therapeutic potential of this compound in human ischemic stroke. The design of such trials should take into account the lessons learned from previous neuroprotection trials, including the importance of early administration and the potential for interactions with standard-of-care therapies like tPA.
Conclusion
This compound is a promising multimodal neuroprotective agent with a strong preclinical rationale for its use in ischemic stroke. Its ability to concurrently target multiple injury pathways is a significant advantage. While the journey from preclinical promise to clinical reality is fraught with challenges, the compelling preclinical efficacy of this compound warrants further investigation. Future research should focus on rigorous preclinical safety testing and the design of well-controlled clinical trials to definitively assess its therapeutic potential in improving outcomes for patients with acute ischemic stroke.
References
- 1. Neuroprotective strategies in acute ischemic stroke: A narrative review of recent advances and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 3. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
